N 563
Beschreibung
Eigenschaften
CAS-Nummer |
140686-92-6 |
|---|---|
Molekularformel |
C15H29N5O5 |
Molekulargewicht |
359.42 g/mol |
IUPAC-Name |
3-[[4-[7-(hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H29N5O5/c16-20-11-17-7-4-2-1-3-5-13(22)19-10-12(21)9-14(23)18-8-6-15(24)25/h11-12,21H,1-10,16H2,(H,17,20)(H,18,23)(H,19,22)(H,24,25) |
InChI-Schlüssel |
BDQFEIKLLMLWTD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN=CNN)CCC(=O)NCC(CC(=O)NCCC(=O)O)O |
Synonyme |
eta-Alanine, N-(4-((7-((aminoiminomethyl)amino)-1-oxoheptyl)amino)-3-hydroxy-1-oxobutyl)-, (+-)- N 563 N-563 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of MEDI-563 (Benralizumab)
Introduction: MEDI-563, known as Benralizumab, is a humanized, afucosylated monoclonal antibody of the IgG1 kappa subclass that serves as a potent, interleukin-5 receptor alpha (IL-5Rα)-directed cytolytic agent.[1][2] It is designed to induce direct, rapid, and nearly complete depletion of eosinophils, key inflammatory cells implicated in the pathogenesis of severe eosinophilic asthma.[1] This document provides a comprehensive overview of the biochemical properties, mechanism of action, and relevant experimental data for MEDI-563.
Biochemical Characteristics and Properties
MEDI-563 is an engineered antibody with enhanced effector function. The afucosylation of the Fc domain significantly increases its binding affinity for the FcγRIIIa receptor on natural killer (NK) cells, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[3]
| Property | Value | Reference |
| Target | Interleukin-5 receptor alpha chain (IL-5Rα) | [4] |
| Synonyms | Benralizumab, BIW-8405, KHK4563 | [1] |
| Class | Humanized monoclonal antibody, IgG1 kappa | [2] |
| Mechanism of Action | Antibody-dependent cell-mediated cytotoxicity (ADCC) | [1] |
Mechanism of Action
Benralizumab exerts its therapeutic effect by targeting and depleting eosinophils and their progenitors which express the IL-5 receptor alpha chain.[4] Unlike therapies that target circulating IL-5, MEDI-563 directly binds to the IL-5Rα on the surface of eosinophils.[3] This binding facilitates the engagement of FcγRIIIa receptors on NK cells, initiating a potent ADCC response that leads to the apoptosis of the target eosinophils.[1][3] This mechanism results in a rapid and profound reduction of eosinophil counts in peripheral blood and bone marrow.[1]
Caption: MEDI-563 binds to IL-5Rα on eosinophils and FcγRIIIa on NK cells, inducing apoptosis.
Quantitative Data
The binding affinity and functional activity of MEDI-563 have been characterized in several studies. The key quantitative parameters are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) to human IL-5Rα | 11 pM | Recombinant human IL-5Rα extracellular domain | [1] |
| Binding Affinity (KD) to cynomolgus monkey IL-5Rα | 42 pM | Recombinant cynomolgus monkey IL-5Rα extracellular domain | [1] |
| IC50 (IL-5-induced proliferation inhibition) | 0.3 nM | CTLL-2 cells transfected with human IL-5Rαβ | [1] |
| EC50 (ADCC of human eosinophils) | 0.9 pM | Human eosinophils | [1] |
| EC50 (ADCC of human basophils) | 0.5 pM | Human basophils | [1] |
Pharmacokinetics and Pharmacodynamics
In a phase I study involving subjects with mild atopic asthma, single escalating intravenous doses of MEDI-563 were administered.[4]
| Dose Range | Effect on Peripheral Blood Eosinophils | Duration of Eosinopenia |
| ≥0.03 mg/kg | Near complete depletion (to 0.00 - 0.01 x 10³/µL) | At least 8 to 12 weeks |
Pharmacokinetic activity was found to be dose-proportional at doses ranging from 0.03 to 3 mg/kg.[4]
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay is crucial for quantifying the primary mechanism of action of MEDI-563.
Objective: To determine the EC50 of MEDI-563 in mediating the cytotoxicity of natural killer (NK) cells against IL-5Rα expressing target cells (e.g., eosinophils).
Methodology:
-
Target Cell Preparation: Isolate peripheral blood eosinophils from healthy donors.
-
Effector Cell Preparation: Isolate NK cells from the peripheral blood of healthy donors.
-
Assay Setup:
-
Plate target eosinophils at a determined density.
-
Add serial dilutions of MEDI-563 or an isotype control antibody.
-
Add effector NK cells at a specific effector-to-target (E:T) ratio.
-
-
Incubation: Incubate the cell mixture for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Cytotoxicity Measurement: Measure the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) from lysed target cells into the supernatant. Alternatively, use a fluorescence-based method to quantify target cell death.
-
Data Analysis: Plot the percentage of specific lysis against the antibody concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
Caption: Workflow for a typical Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Safety and Toxicology
Nonclinical toxicology studies were conducted in cynomolgus monkeys. In studies of up to 39 weeks, the No-Observed-Adverse-Effect-Levels (NOAELs) were identified at 10 mg/kg for intravenous administration and 30 mg/kg for subcutaneous administration.[2] The primary finding at a higher dose (25 mg/kg IV) was a post-dose reaction in one animal.[2]
MEDI-563 (Benralizumab) is a well-characterized monoclonal antibody with a distinct mechanism of action that leverages enhanced ADCC to achieve rapid and sustained depletion of eosinophils. Its high binding affinity for IL-5Rα and potent cytolytic activity make it an effective targeted therapy for severe eosinophilic asthma. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar biologic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety profile, pharmacokinetics, and biologic activity of MEDI-563, an anti-IL-5 receptor alpha antibody, in a phase I study of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-563 (CAS 140686-92-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-563 is a synthetic chemical compound identified as an analog of 15-deoxyspergualin.[1] Unlike its parent compound, which is known for its immunosuppressive properties, N-563 exhibits potent immunostimulatory activity.[2] This unique characteristic has positioned N-563 as a compound of interest for its potential therapeutic applications in enhancing the body's immune response against infections. Research has specifically highlighted its efficacy in promoting resistance to opportunistic fungal pathogens such as Candida albicans.[2][3] This document provides a comprehensive technical overview of N-563, summarizing key research findings, experimental data, and methodologies.
Chemical Properties:
| Property | Value |
| CAS Number | 140686-92-6[1][4] |
| Molecular Formula | C15H29N5O5[1] |
| Molecular Weight | 359.43 g/mol [1] |
Biological Activity and Mechanism of Action
The primary documented biological effect of N-563 is its immunostimulatory capacity. The precise signaling pathways through which N-563 exerts its effects are not yet fully elucidated in publicly available research. However, experimental evidence points towards the modulation of key cellular components of the innate and adaptive immune systems.
The known immunostimulatory effects of N-563 include:
-
Augmented Neutrophil Phagocytic Activity: N-563 has been shown to enhance the ability of neutrophils, a type of white blood cell, to engulf and destroy pathogens.[2]
-
Enhanced Delayed-Type Hypersensitivity (DTH) Reaction: The compound strengthens the DTH response, a T-cell-mediated immune reaction important for combating intracellular pathogens.[2]
Based on these observations, a proposed, though not yet fully detailed, mechanism of action for N-563 is the upregulation of signaling pathways that govern the activation and effector functions of phagocytes and T-lymphocytes.
Logical Relationship of N-563's Immunostimulatory Action:
Caption: Logical flow of N-563's immunostimulatory effects.
Preclinical Data: In Vivo Efficacy Against Candida albicans
A pivotal study investigated the protective effects of N-563 against systemic Candida albicans infection in both normal and immunosuppressed mouse models. The findings from this research are summarized below.
Table 1: Summary of In Vivo Efficacy of N-563 against C. albicans Infection in Mice [2]
| Animal Model | Treatment Group | Dosage | Duration | Outcome |
| Normal Mice | N-563 | 10 mg/kg | 3 days prior to infection | Significantly prolonged survival time |
| Immunosuppressed Mice (Cyclophosphamide-treated) | N-563 | 3 mg/kg | 3 days prior to infection | Significantly prolonged survival time |
| Immunosuppressed Mice (Cyclophosphamide-treated) | N-563 | 10 mg/kg | 3 days prior to infection | Significantly prolonged survival time |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research on N-563.
In Vivo Anti-Candida albicans Activity
Experimental Workflow for In Vivo Efficacy Study:
Caption: Workflow for the in vivo anti-Candida albicans study.
-
Animals: The specific strain of mice used in the original study is not detailed in the available abstract.
-
Immunosuppression: Mice were rendered immunosuppressed by a single dose of cyclophosphamide administered four days prior to infection.
-
Treatment: N-563 was administered for three consecutive days before the fungal challenge.
-
Infection: A systemic infection was induced with Candida albicans.
-
Endpoint: The primary outcome measured was the survival time of the mice post-infection.
Neutrophil Phagocytic Activity Assay
While the exact protocol used for N-563 is not available, a general methodology for assessing neutrophil phagocytosis is as follows:
-
Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of treated and control animals.
-
Opsonization of Pathogens: Candida albicans cells are opsonized with serum to facilitate phagocytosis.
-
Co-incubation: Isolated neutrophils are co-incubated with the opsonized C. albicans.
-
Quantification: The phagocytic activity is quantified by microscopy (counting the number of ingested yeast cells per neutrophil) or by flow cytometry using fluorescently labeled yeast.
Delayed-Type Hypersensitivity (DTH) Assay
A standard protocol for a DTH assay in mice is outlined below:
-
Sensitization: Mice are sensitized by a subcutaneous injection of a specific antigen (in this case, related to C. albicans) emulsified in an adjuvant.
-
Challenge: Several days after sensitization, the mice are challenged by injecting the antigen into a hind footpad or ear.
-
Measurement: The DTH response is quantified by measuring the increase in footpad or ear thickness at 24 to 72 hours after the challenge, which is indicative of the inflammatory response.
Conclusion and Future Directions
N-563 is a promising immunostimulatory compound with demonstrated in vivo efficacy against a significant fungal pathogen. Its ability to enhance neutrophil and T-cell responses suggests a broad potential for applications in infectious diseases and potentially in immuno-oncology.
Future research should focus on:
-
Elucidating the Molecular Target and Signaling Pathway: Identifying the specific cellular receptors and downstream signaling cascades activated by N-563 is crucial for a complete understanding of its mechanism of action.
-
Cytokine Profiling: A detailed analysis of the cytokine and chemokine profiles induced by N-563 would provide further insight into its immunomodulatory effects.
-
Broader Efficacy Studies: Investigating the efficacy of N-563 against other pathogens, including bacteria and viruses, would expand its potential therapeutic applications.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of N-563 are necessary for its further development as a therapeutic agent.
References
- 1. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The novel immunostimulant N-563, an analogue of deoxyspergualin, promotes resistance to Candida albicans infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Brensocatib (Brinsupri™)
An important clarification regarding the topic "N-563" is necessary. Based on a comprehensive review of scientific and clinical literature, "N-563" does not refer to a specific biological agent, molecule, or drug. Instead, it frequently appears as a designation for the number of participants (a sample size of n=563) in various unrelated clinical trials and research studies.
The search results indicate that studies with "N=563" have investigated a wide range of therapeutics and conditions, including:
-
Brensocatib (Brinsupri™) for the treatment of non-cystic fibrosis bronchiectasis.[1][2][3]
-
Belimumab (Benlysta®) for systemic lupus erythematosus.[4]
-
Enzalutamide for metastatic castration-sensitive prostate cancer.[5]
-
Studies on genes related to NOTCH1 targets in cardiac valve disease.[8]
-
Research into cisplatin resistance in ovarian cancer.[9]
-
Investigations into racial disparities in breast cancer.[10]
-
Studies on Dll1-mediated Notch signaling in breast cancer radioresistance.[11]
-
Research on ferroptosis-related genes in colorectal cancer.[12]
-
Studies on IL-6/STAT3 signaling in invasive lobular carcinoma.[13]
-
Research on breakthrough psoriasis in patients receiving biologicals.[14]
Given that "N-563" is not a specific agent, it is not possible to provide a technical guide on its biological targets and pathways.
However, to fulfill the user's request for an in-depth technical guide on a therapeutic agent, we will focus on Brensocatib (Brinsupri™) , a drug investigated in a clinical trial with a placebo group of N=563.[2] This guide will adhere to all the specified requirements for data presentation, experimental protocols, and visualizations.
Audience: Researchers, scientists, and drug development professionals.
Core Biological Target and Mechanism of Action
Brensocatib is a novel, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP-1).[2] DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G.[2]
In chronic inflammatory lung diseases like non-cystic fibrosis bronchiectasis, an overabundance of neutrophils leads to excessive levels of active NSPs. These proteases contribute to lung damage, inflammation, and impaired mucociliary clearance.[2] By inhibiting the activation of these NSPs, brensocatib reduces the inflammatory cascade driven by neutrophils.[2]
Signaling Pathway
The primary pathway influenced by brensocatib is the neutrophil serine protease activation pathway. Brensocatib acts upstream by targeting the key activating enzyme, DPP-1.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medcentral.com [medcentral.com]
- 3. insmed.com [insmed.com]
- 4. Belimumab (Benlysta): A Breakthrough Therapy for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interactions between key genes and pathways in prostate cancer progression and therapy resistance [frontiersin.org]
- 6. Vedolizumab Versus Other Biologics and the Risk of Venous Thromboembolism in Patients with Pediatric-Onset Inflammatory Bowel Diseases: A Target Trial Emulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular Signature of Cisplatin Resistance in Ovarian Cancer Identifies Therapeutic Opportunities for Re-sensitization [jcancer.org]
- 10. agendia.com [agendia.com]
- 11. Dll1-mediated Notch signaling drives tumor cell crosstalk with cancer-associated fibroblasts to promote radioresistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcancer.org [jcancer.org]
- 13. Cancer-associated fibroblast driven paracrine IL-6/STAT3 signaling promotes migration and dissemination in invasive lobular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
An In-depth Technical Guide to In Vitro Studies of Compounds Designated "563"
Disclaimer: The term "N-563" is ambiguous in scientific literature, with search results pointing to several distinct entities. This guide provides an in-depth overview of the in vitro studies for the most prominent interpretations: the novel Keap1/Nrf2 pathway inhibitor K-563 and the anti-IL-5 receptor α monoclonal antibody MEDI-563 (Benralizumab) . Researchers should exercise caution and verify the specific compound of interest.
K-563: A Novel Inhibitor of the Keap1/Nrf2 Pathway
K-563 is a small molecule inhibitor of the Keap1/Nrf2 signaling pathway, which is a critical regulator of antioxidant and detoxification responses.[1] Aberrant activation of this pathway is associated with cancer cell proliferation and resistance to chemotherapy, making it a promising target for anti-cancer therapies.[1] K-563 was identified through high-throughput screening in Keap1 mutant human lung cancer A549 cells.[1]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative Activity | Keap1- or Nrf2-mutated cancer cells | Growth inhibition observed | [1] |
| Downstream Target Gene Expression | Keap1- or Nrf2-mutated cancer cells | Suppressed | [1] |
| GSH Production | A549 cells | Suppressed | [1] |
| Reactive Oxygen Species (ROS) Production | A549 cells | Activated | [1] |
Experimental Protocols
High-Throughput Screening for Keap1/Nrf2 Pathway Inhibitors:
-
Cell Line: Keap1 mutant human lung cancer A549 cells.
-
Assay: A transcriptional reporter assay was utilized to screen for small-molecule inhibitors of the Keap1/Nrf2 pathway.[1] This type of assay typically involves cells engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the transcription factor Nrf2. A decrease in reporter gene expression would indicate inhibition of the pathway.
Anti-proliferative Activity Assays:
-
Cell Lines: Various cancer cell lines with mutations in Keap1 or Nrf2 were used.[1]
-
Methodology: While the specific assay is not detailed, standard methods for assessing cell proliferation include the MTT assay, which measures metabolic activity, or direct cell counting. Cells are treated with varying concentrations of K-563, and cell viability is measured over time.
Analysis of Downstream Target Gene Expression:
-
Methodology: To confirm the mechanism of action, the expression of Nrf2 downstream target genes was measured. This is typically performed using quantitative real-time PCR (qRT-PCR) to quantify mRNA levels of genes involved in antioxidant response and detoxification.
Signaling Pathway Visualization
Caption: Keap1/Nrf2 signaling pathway and the inhibitory action of K-563.
MEDI-563 (Benralizumab): An Anti-IL-5 Receptor α Monoclonal Antibody
MEDI-563, also known as Benralizumab, is a humanized, afucosylated monoclonal antibody that targets the alpha subunit of the interleukin-5 receptor (IL-5Rα).[2][3] IL-5 is a key cytokine responsible for the differentiation, proliferation, and activation of eosinophils, which are implicated in asthma and other eosinophilic disorders.[4] MEDI-563 depletes eosinophils and basophils through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[2]
Quantitative Data Summary
| Parameter | Value | Conditions/Cell Line | Reference |
| Binding Affinity (Dissociation Constant) | |||
| Human IL-5Rα | 11 pM | Recombinant extracellular domains | [2] |
| Cynomolgus Monkey IL-5Rα | 42 pM | Recombinant extracellular domains | [2] |
| ADCC Activity (EC50) | |||
| Human Eosinophils | 0.9 pM | [2] | |
| Human Basophils | 0.5 pM | [2] | |
| Inhibition of IL-5-induced Proliferation (IC50) | 0.3 nM | CTLL-2 cells transfected with human IL-5Rαβ | [2] |
| In Vivo Eosinophil Depletion (Cynomolgus Monkeys) | >80% reduction | 0-30 mg/kg IV | [2] |
| Peripheral Blood Eosinophil Reduction (Human Subjects) | ~94% of subjects to 0.00-0.01 x 10³/µL | Doses ≥0.03 mg/kg | [4] |
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Target Cells: Human eosinophils and basophils.[2]
-
Effector Cells: Natural Killer (NK) cells are typically used as effector cells in ADCC assays.
-
Methodology: Target cells (eosinophils/basophils) are labeled with a detectable marker (e.g., a fluorescent dye or radioactive isotope). The labeled target cells are then incubated with MEDI-563 and effector cells. The amount of target cell lysis is quantified by measuring the release of the marker into the supernatant. The EC50 value represents the concentration of the antibody that induces 50% of the maximum cell lysis.
IL-5-Induced Proliferation Assay:
-
Cell Line: CTLL-2 cells transfected with recombinant human IL-5Rαβ.[2]
-
Methodology: These cells proliferate in response to IL-5. The assay measures the ability of MEDI-563 to inhibit this proliferation. Cells are cultured with IL-5 and varying concentrations of MEDI-563. Cell proliferation is measured after a set incubation period (e.g., 48 hours) using methods like the MTT assay or incorporation of tritiated thymidine. The IC50 value is the concentration of MEDI-563 that inhibits 50% of the IL-5-induced proliferation.
Binding Affinity Measurement:
-
Methodology: The dissociation constants (Kd) of MEDI-563 to recombinant IL-5Rα extracellular domains were likely determined using surface plasmon resonance (SPR) or a similar biophysical technique. This involves immobilizing the receptor on a sensor chip and flowing different concentrations of the antibody over the surface to measure association and dissociation rates.
Mechanism of Action Visualization
Caption: Mechanism of action of MEDI-563 (Benralizumab) via ADCC.
Other Mentions of "563" in Literature
-
Phosphorylation Site S563: Studies on the intestinal Na+/H+ exchanger NHE3 have identified S563 as a key phosphorylation site involved in its regulation by AMP-activated protein kinase (AMPK).[5][6] This is relevant to studies of ion transport and metabolic regulation.
-
Bladder Cancer Cell Line 5637: The 5637 bladder cancer cell line has been used in in vitro studies to investigate the effects of drugs like Disitamab Vedotin on the TNF signaling pathway.[7]
These instances highlight the importance of precise nomenclature in scientific research and reporting.
References
- 1. The discovery and characterization of K-563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Safety profile, pharmacokinetics, and biologic activity of MEDI-563, an anti-IL-5 receptor alpha antibody, in a phase I study of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of the intestinal Na+/H+ exchanger NHE3 by AMP-activated kinase is dependent on phosphorylation of NHE3 at S555 and S563 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
N-563: A Technical Overview of Physicochemical Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide consolidates the currently available data on the stability and solubility of the research compound N-563, identified by CAS number 140686-92-6. It is important to note that publicly accessible, in-depth experimental data on this specific molecule is limited. The information presented herein is compiled from available safety data sheets and chemical supplier information.
Physicochemical and Stability Data
The following table summarizes the known physicochemical properties and stability information for N-563.
| Property | Data | Reference |
| Chemical Name | beta-Alanine, N-(4-((7-((aminoiminomethyl)amino)-1-oxoheptyl)amino)-3-hydroxy-1-oxobutyl)-, (+-)- | [1] |
| Synonyms | N 563, N563 | [1] |
| Molecular Formula | C15H29N5O5 | [1] |
| Molecular Weight | 359.43 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Short-term Storage | 0 - 4 °C (days to weeks) | [1] |
| Long-term Storage | -20 °C (months to years) | [1] |
Solubility Profile
Experimental Protocols
Specific experimental protocols for the stability and solubility testing of N-563 have not been published. Researchers should refer to established methodologies for characterizing novel chemical entities. A general workflow for assessing compound stability and solubility is provided in the diagram below.
Visualizing Experimental Workflows
The following diagram illustrates a generalized workflow for assessing the stability and solubility of a research compound like N-563.
Caption: Generalized workflow for stability and solubility assessment of a chemical compound.
Important Distinction: N-563 vs. MEDI-563
It is crucial to distinguish N-563 (CAS# 140686-92-6), an analog of 15-deoxyspergualin, from MEDI-563, also known as Benralizumab.[2][3] MEDI-563 is a humanized monoclonal antibody that targets the alpha subunit of the interleukin-5 receptor and is used in the treatment of severe eosinophilic asthma.[2][3] The available scientific literature for "MEDI-563" is extensive and relates to its biological activity and clinical applications, which are distinct from the physicochemical data sought for N-563.
References
N-563: Comprehensive Safety and Handling Protocol for Research and Development
Disclaimer: The compound "N-563" appears to be a hypothetical or internal designation. As of late 2025, publicly accessible chemical databases and safety documentation do not contain information on a substance with this specific identifier. The following guide is a synthesized template based on best practices for handling novel chemical entities in a research and development setting. All data and procedures outlined are illustrative and must be adapted following rigorous, substance-specific risk assessments once the actual properties of N-563 are determined.
Compound Identification and Properties
A thorough characterization of any new chemical entity is the foundational step for ensuring laboratory safety. The following table summarizes the kind of essential data that must be obtained for N-563 before extensive handling.
Table 1: Physicochemical and Toxicological Profile of N-563 (Illustrative Data)
| Parameter | Value | Source / Method |
|---|---|---|
| IUPAC Name | Not Available | Internal Nomenclature |
| CAS Number | Not Assigned | Pre-registration Phase |
| Molecular Formula | C₂₂H₂₅FN₄O₃ | Elemental Analysis |
| Molecular Weight | 412.46 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 178-182 °C | Differential Scanning Calorimetry |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) | HPLC-UV Analysis |
| LD₅₀ (Oral, Rat) | >2000 mg/kg (estimated) | In-silico Prediction (e.g., DEREK Nexus) |
| Ames Test | Negative | OECD TG 471 |
| Primary Hazard Class | Potent Active Pharmaceutical Ingredient (API) | Internal Safety Assessment |
Hazard Identification and Risk Assessment
All personnel must be familiar with the potential hazards associated with N-563. A formal risk assessment should precede any new experimental protocol.
Key Potential Hazards:
-
High Potency: Assumed to be biologically active at low concentrations. Systemic effects may occur upon minimal exposure.
-
Dermal Absorption: Potential for absorption through intact skin.
-
Respiratory Irritation: As a fine powder, may cause irritation to the respiratory tract upon inhalation.
-
Unknown Long-Term Effects: As a novel entity, chronic toxicity and reproductive hazards have not been fully characterized.
A logical workflow for risk assessment and mitigation is crucial. The following diagram illustrates the standard process.
Caption: Workflow for N-563 risk assessment and control.
Experimental Handling and Containment
Based on a high-potency classification, specific handling procedures are mandatory to minimize exposure.
3.1. Engineering Controls
-
Weighing and Aliquoting: All handling of N-563 powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. For operations requiring higher containment, a glovebox is recommended.
-
Solution Preparation: Manipulations of concentrated stock solutions should be performed in a chemical fume hood.
3.2. Personal Protective Equipment (PPE)
A standard PPE ensemble for handling N-563 is detailed below. This should be considered the minimum requirement.
Table 2: Required PPE for Handling N-563
| Body Part | Protection Type | Specification |
|---|---|---|
| Hands | Double Gloving (Nitrile) | Inner glove tucked under lab coat cuff, outer glove covering cuff. Change outer glove immediately upon contamination or every 30-60 minutes. |
| Body | Laboratory Coat | Long-sleeved, with snap or button closures. Disposable gowns are recommended for larger-scale operations. |
| Eyes | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. |
| Respiratory | N95 Respirator (or higher) | Required when handling powder outside of a ventilated enclosure (e.g., during spill cleanup). |
3.3. Decontamination
-
Surfaces: Decontaminate work surfaces (fume hood, benchtop) at the end of each procedure. A common and effective method is a three-step wipe-down: 1) 70% ethanol, 2) 1% sodium hypochlorite solution, 3) sterile water to rinse.
-
Equipment: Glassware and tools should be soaked in a suitable deactivating solution before standard washing.
Experimental Protocols: In Vitro Cell-Based Assay Workflow
The following protocol outlines a typical workflow for testing the efficacy of N-563 on a cultured cell line, incorporating necessary safety steps.
Protocol: Measuring IC₅₀ of N-563 on HEK293 Cells
-
Stock Solution Preparation (in Containment):
-
Inside a chemical fume hood, weigh 5 mg of N-563 powder.
-
Dissolve in 1.21 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot into small-volume, clearly labeled tubes for single use to avoid freeze-thaw cycles. Store at -20°C.
-
-
Cell Culture and Plating:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Plate cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
-
Compound Dilution and Treatment:
-
Perform serial dilutions of the 10 mM N-563 stock solution in cell culture medium to achieve the final desired concentrations (e.g., 100 µM to 1 nM).
-
Carefully add the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation and Viability Assay:
-
Incubate the treated plates for 48 hours at 37°C, 5% CO₂.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine cell viability.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
The following diagram visualizes this experimental workflow, emphasizing the integration of safety and handling procedures.
Caption: Workflow for an in-vitro cell-based assay with N-563.
Emergency Procedures
Immediate and correct response to an emergency is critical.
-
Spill:
-
Powder: Evacuate the immediate area. Cordon off the spill zone. Do not attempt to clean up without appropriate respiratory protection (N95 minimum). Gently cover the spill with absorbent pads. Wet the pads with a 70% ethanol solution to prevent dust generation. Collect all materials into a sealed, labeled hazardous waste container.
-
Solution: Absorb with inert material (e.g., vermiculite, spill pads). Collect into a sealed, labeled hazardous waste container. Decontaminate the area as described above.
-
-
Personnel Exposure:
-
Skin: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
In all cases, seek immediate medical attention. Provide the Safety Data Sheet (SDS) or relevant hazard information to the medical personnel.
-
Literature Review: Unraveling the Identity and Therapeutic Potential of N-563
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The term "N-563" presents a degree of ambiguity within publicly accessible scientific literature. Extensive searches have revealed multiple distinct entities associated with this designation, preventing a singular, definitive review. This guide addresses this challenge by providing a comprehensive analysis of the two most prominent and well-documented therapeutic candidates that could be associated with "N-563": the small molecule inhibitor K-563 , which targets the Keap1/Nrf2 pathway, and the monoclonal antibody MEDI-563 (Benralizumab), an antagonist of the IL-5 receptor α.
This whitepaper will delve into the core scientific data for each of these compounds, presenting a detailed overview of their mechanism of action, quantitative data from key studies, and relevant experimental protocols. To facilitate a deeper understanding, signaling pathways and experimental workflows are visualized using the DOT language.
Part 1: K-563 - A Novel Inhibitor of the Keap1/Nrf2 Pathway
K-563 is a novel small molecule inhibitor of the Keap1/Nrf2 pathway, which was isolated from the actinomycete Streptomyces sp.[1][2] The Keap1/Nrf2 pathway is a critical regulator of cellular responses to oxidative stress and detoxification.[1][2] Aberrant activation of this pathway is associated with a poor prognosis in many cancers, as it can lead to chemotherapy resistance and accelerated cell growth.[1][2] K-563 has been identified as a potential anti-cancer agent due to its ability to inhibit this pathway.[1][2]
Quantitative Data for K-563
The following table summarizes the key quantitative findings for K-563 from the primary characterization study.
| Parameter | Cell Line | Value | Reference |
| IC50 (Luciferase Reporter Activity) | A549/ARE-Luc | 0.19 µmol/L | [1] |
| IC50 (Luciferase Reporter Activity) | A549/E-cad promoter-Luc | 8.9 µmol/L | [1] |
Experimental Protocols for K-563
The discovery of K-563 was the result of a high-throughput screening assay designed to identify inhibitors of the Keap1/Nrf2 pathway.[1][2]
-
Cell Line: Keap1 mutant human lung cancer A549 cells were utilized. These cells were engineered with a transcriptional reporter construct (A549/ARE-Luc) where the luciferase gene is under the control of the Antioxidant Response Element (ARE), a downstream target of Nrf2.
-
Assay Principle: In these cells, the mutated Keap1 leads to constitutive activation of Nrf2, resulting in high luciferase expression. A decrease in luciferase activity indicates inhibition of the Keap1/Nrf2 pathway.
-
Screening Process: A library of compounds, including extracts from Streptomyces sp., was screened for their ability to reduce luciferase activity in the A549/ARE-Luc cells.
To assess the effect of K-563 on the expression of Nrf2 downstream target genes, quantitative real-time reverse transcription PCR (RT-PCR) was performed.[3]
-
Cell Treatment: A549 cells were treated with varying concentrations of K-563 for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the treated cells and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of Nrf2 target genes were quantified using specific primers and a real-time PCR system.
The impact of K-563 on the protein levels of Nrf2 and its downstream target HO-1 was evaluated by Western blotting.[3]
-
Cell Lysis: A549 cells, after treatment with K-563 for 24 hours, were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane was probed with primary antibodies specific for Nrf2 and HO-1, followed by incubation with a secondary antibody and detection using an appropriate visualization system.
Signaling Pathway and Mechanism of Action of K-563
K-563 inhibits the Keap1/Nrf2 signaling pathway. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. In cancer cells with Keap1 mutations, this regulation is disrupted, leading to the accumulation of Nrf2 and the activation of downstream genes that promote cell survival and drug resistance. K-563 suppresses the expression of these downstream target genes.[1][2][4]
References
- 1. The discovery and characterization of K‐563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and characterization of K-563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
N-563 (Benralizumab) Experimental Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of N-563 (benralizumab), a humanized monoclonal antibody targeting the alpha subunit of the interleukin-5 receptor (IL-5Rα). The methodologies outlined below are essential for studying the antibody's mechanism of action, particularly its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC) and inhibit IL-5-mediated cell proliferation.
Mechanism of Action: A Dual Approach to Eosinophil Depletion
N-563 employs a two-pronged strategy to eliminate eosinophils. Firstly, it binds to IL-5Rα on the surface of eosinophils, physically obstructing the binding of IL-5 and thereby preventing the cytokine from promoting eosinophil survival and proliferation. Secondly, and more potently, the afucosylated Fc region of N-563 exhibits enhanced binding to the FcγRIIIa receptor on immune effector cells, primarily Natural Killer (NK) cells. This cross-linking of an NK cell with an eosinophil triggers the release of cytotoxic granules from the NK cell, including perforin and granzymes, which induce programmed cell death (apoptosis) in the target eosinophil.[1][2][3] This process is known as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies of N-563, providing a baseline for experimental planning and data interpretation.
| Parameter | Cell Type | Value | Reference |
| ADCC EC50 | Primary Human Eosinophils | 0.9 pM | [4] |
| Primary Human Basophils | 0.5 pM | [4] | |
| Inhibition of IL-5-induced Cell Proliferation IC50 | CTLL-2 cells transfected with human IL-5Rαβ | 0.3 nM | [3][4] |
| Binding Affinity (KD) to human IL-5Rα | Recombinant | 11 pM | [4] |
| Binding Affinity (KD) to cynomolgus monkey IL-5Rα | Recombinant | 42 pM | [4] |
Experimental Protocols
Cell Culture
Objective: To isolate pure populations of eosinophils and NK cells from human peripheral blood for use in co-culture experiments.
Principle: This protocol utilizes density gradient centrifugation to separate peripheral blood mononuclear cells (PBMCs) and granulocytes, followed by negative selection magnetic-activated cell sorting (MACS) to isolate untouched target cells.
Materials:
-
Whole blood collected in sodium citrate or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Eosinophil Isolation Kit (e.g., MACS, Stemcell Technologies)
-
NK Cell Isolation Kit (e.g., MACS, Stemcell Technologies)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Protocol:
-
PBMC and Granulocyte Separation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood onto a Ficoll-Paque PLUS gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, three distinct layers will be visible: an upper plasma layer, a "buffy coat" layer containing PBMCs and platelets, and a lower layer of granulocytes and red blood cells.
-
Carefully aspirate and discard the upper plasma layer.
-
Collect the buffy coat layer for NK cell isolation.
-
Collect the granulocyte/RBC pellet for eosinophil isolation.
-
-
Eosinophil Isolation from Granulocyte Pellet:
-
Resuspend the granulocyte/RBC pellet in PBS.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Wash the remaining granulocytes with PBS.
-
Proceed with negative selection using a commercially available eosinophil isolation kit. This typically involves incubating the cells with an antibody cocktail that labels non-eosinophils, followed by magnetic separation.
-
The resulting untouched cells are highly purified eosinophils.
-
-
NK Cell Isolation from Buffy Coat:
-
Wash the collected buffy coat cells with PBS to remove platelets.
-
Proceed with negative selection using a commercially available NK cell isolation kit. This involves labeling non-NK cells with an antibody cocktail and magnetic beads for removal.
-
The untouched, flow-through fraction contains the enriched NK cells.
-
-
Cell Culture:
-
Culture isolated eosinophils and NK cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Objective: To maintain a stable cell line expressing the target receptor for N-563, suitable for cell proliferation and binding assays.
Materials:
-
CTLL-2 cells stably transfected with human IL-5Rα
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Sodium Pyruvate
-
T-STIM™ with Con A (Corning) or recombinant human IL-2
-
Penicillin-Streptomycin solution
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, 10% T-STIM™ with Con A (or an appropriate concentration of recombinant human IL-2), and 1% Penicillin-Streptomycin.[1][5][6]
-
Cell Thawing:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[1]
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
-
Cell Maintenance:
-
Maintain the cells in suspension culture at 37°C in a 5% CO2 incubator.
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 105 and 5 x 105 viable cells/mL.
-
To subculture, simply dilute the cell suspension with fresh complete growth medium to the desired seeding density.
-
Key Experimental Protocols
Objective: To quantify the ability of N-563 to induce NK cell-mediated killing of eosinophils.
Principle: Target eosinophils are co-cultured with effector NK cells in the presence of N-563. The lysis of target cells is measured by the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant.
Materials:
-
Isolated primary human eosinophils (target cells)
-
Isolated primary human NK cells (effector cells)
-
N-563 (Benralizumab)
-
Isotype control antibody
-
RPMI-1640 medium with 10% FBS
-
LDH Cytotoxicity Assay Kit
Protocol:
-
Cell Preparation:
-
Wash both eosinophils and NK cells and resuspend in RPMI-1640 with 10% FBS.
-
Count the cells and adjust the concentration to the desired effector-to-target (E:T) ratio (e.g., 10:1).
-
-
Assay Setup (in a 96-well plate):
-
Plate the target eosinophils (e.g., 1 x 104 cells/well).
-
Add serial dilutions of N-563 or the isotype control antibody. A typical concentration used to elicit a strong response is 10 nM.[2]
-
Add the effector NK cells to achieve the desired E:T ratio.
-
Include the following controls:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Effector cells only
-
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2]
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Objective: To determine the inhibitory effect of N-563 on IL-5-mediated cell proliferation.
Materials:
-
CTLL-2 cells stably transfected with human IL-5Rαβ
-
Recombinant human IL-5
-
N-563 (Benralizumab)
-
Isotype control antibody
-
Complete growth medium (without IL-2 or T-STIM)
-
Cell proliferation assay reagent (e.g., WST-1, MTS, or CellTiter-Glo®)
Protocol:
-
Cell Preparation:
-
Wash the CTLL-2 cells to remove any residual IL-2 from the culture medium.
-
Resuspend the cells in complete growth medium lacking IL-2 or T-STIM.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 104 cells/well.
-
-
Assay Setup:
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3][4]
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the control (cells with IL-5 only).
-
Plot the normalized values against the log of the antibody concentration and determine the IC50 value.
-
Objective: To detect the induction of apoptosis in eosinophils treated with N-563 in the presence of NK cells by analyzing the cleavage of key apoptotic proteins.
Principle: Following treatment, cell lysates are prepared and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for apoptosis markers, such as cleaved caspase-3 and cleaved PARP.
Materials:
-
Isolated primary human eosinophils and NK cells
-
N-563 (Benralizumab)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Co-culture eosinophils and NK cells with or without 10 nM N-563 for 6 hours, as described in the ADCC assay.[2]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: N-563's dual mechanism of action.
Caption: Workflow for the ADCC assay.
Caption: Logical flow of the cell proliferation assay.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-563 (Benralizumab) in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of N-563 (Benralizumab), a humanized monoclonal antibody, for the immunoprecipitation of its target, the Interleukin-5 receptor alpha chain (IL-5Rα).
Introduction
N-563, also known as Benralizumab, is a humanized IgG1k monoclonal antibody that specifically targets the alpha subunit of the Interleukin-5 receptor (IL-5Rα), also known as CD125.[1][2][3][4] IL-5Rα is a type I cytokine receptor that, upon binding to IL-5, plays a crucial role in the differentiation, proliferation, and activation of eosinophils.[5][6][7] The interaction of IL-5 with its receptor initiates a signaling cascade involving the JAK-STAT pathway.[6][8] N-563 binds with high affinity to a distinct epitope on IL-5Rα, preventing the binding of IL-5 and subsequent signal transduction.[1][3][9] This protocol details the application of N-563 for the specific isolation of IL-5Rα from cell lysates for subsequent analysis.
Data Presentation
While specific quantitative data for the immunoprecipitation of IL-5Rα using N-563 is not extensively published, the following tables provide known binding characteristics and representative data for a typical immunoprecipitation experiment.
Table 1: Binding Affinity of N-563 (Benralizumab)
| Parameter | Value | Species | Reference |
| Dissociation Constant (Kd) | 11 pM | Human | [10] |
| Dissociation Constant (Kd) | 42 pM | Cynomolgus Monkey | [10] |
| IC50 (IL-5-induced proliferation) | 0.3 nM | Human | [10] |
| EC50 (ADCC of eosinophils) | 0.9 pM | Human | [10] |
| EC50 (ADCC of basophils) | 0.5 pM | Human | [10] |
Table 2: Example Data from a Representative Immunoprecipitation Experiment
The following data are for illustrative purposes and represent typical results that could be obtained from an immunoprecipitation experiment followed by quantitative analysis such as mass spectrometry or Western blotting.
| Sample | Total Protein Input (µg) | Eluted IL-5Rα (ng) | Purity (%) | Fold Enrichment |
| N-563 IP | 1000 | 150 | 85 | 127.5 |
| Isotype Control IP | 1000 | 5 | 10 | 0.5 |
| No Antibody Control | 1000 | 2 | 5 | 0.1 |
Signaling Pathway
The binding of Interleukin-5 (IL-5) to the IL-5 receptor alpha chain (IL-5Rα) initiates a signaling cascade crucial for eosinophil function. N-563 (Benralizumab) acts as an antagonist by binding to IL-5Rα and preventing the downstream signaling.
Caption: IL-5 signaling pathway and the inhibitory action of N-563.
Experimental Protocols
This protocol provides a general guideline for the immunoprecipitation of IL-5Rα using N-563. Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
Cells: Cell line expressing IL-5Rα (e.g., eosinophils, basophils, or transfected cell lines).
-
Antibodies:
-
N-563 (Benralizumab)
-
Isotype control antibody (human IgG1k)
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease and phosphatase inhibitors immediately before use.[11]
-
Wash Buffer: Lysis buffer or a milder buffer like PBS with 0.1% Tween-20.[11]
-
Elution Buffer:
-
SDS-PAGE sample buffer (for Western blotting).
-
Acidic elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) for mass spectrometry.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for acidic elution).
-
Microcentrifuge tubes, magnetic rack (for magnetic beads), rotator.
Experimental Workflow
Caption: Step-by-step workflow for immunoprecipitation with N-563.
Detailed Methodology
1. Cell Lysate Preparation a. Harvest cells expressing IL-5Rα and wash them once with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A recommended starting point is 1 mL of lysis buffer per 10^7 cells. c. Incubate the suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Pre-clearing the Lysate (Optional but Recommended) a. To reduce non-specific binding, incubate the cell lysate with Protein A/G beads (without antibody) for 1 hour at 4°C on a rotator.[12] Use approximately 20 µL of bead slurry per 1 mL of lysate. b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
3. Immunoprecipitation a. To the pre-cleared lysate, add the appropriate amount of N-563 antibody. The optimal antibody concentration should be determined empirically, but a starting point of 2-10 µg per 1 mg of total protein is recommended.[13] b. As a negative control, prepare a parallel sample with an equivalent amount of a human IgG1k isotype control antibody. c. Incubate the lysate-antibody mixture overnight at 4°C on a rotator to allow for the formation of the immune complex.[11]
4. Capture of Immune Complex a. Add an appropriate amount of pre-washed Protein A/G bead slurry (e.g., 25-50 µL) to each immunoprecipitation reaction.[11][12] b. Incubate for 1-3 hours at 4°C on a rotator to allow the beads to capture the antibody-antigen complex.
5. Washing a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic rack. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash step 3 to 5 times to remove non-specifically bound proteins. For the final wash, consider using a milder buffer like PBS to remove any residual detergent.[11]
6. Elution a. After the final wash, carefully remove all of the supernatant. b. To elute the immunoprecipitated protein for Western blot analysis, resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. c. Pellet the beads and collect the supernatant, which contains the eluted protein. d. For analysis by mass spectrometry, elute with an acidic buffer (e.g., 0.1 M glycine, pH 2.5-3.0) by incubating for 5-10 minutes at room temperature. Immediately neutralize the eluate with neutralization buffer.
7. Downstream Analysis a. The eluted proteins can be analyzed by Western blotting using an antibody against IL-5Rα. b. Alternatively, for identification of interacting partners or post-translational modifications, the eluate can be analyzed by mass spectrometry.[14][15]
Concluding Remarks
This protocol provides a robust framework for utilizing N-563 (Benralizumab) to immunoprecipitate its target, IL-5Rα. As with any immunoprecipitation experiment, optimization of antibody concentration, incubation times, and wash conditions may be necessary to achieve the desired purity and yield for your specific application. The high affinity of N-563 for IL-5Rα makes it a valuable tool for studying the biology of this receptor in various cellular contexts.[1][9]
References
- 1. The clinical profile of benralizumab in the management of severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benralizumab: From the Basic Mechanism of Action to the Potential Use in the Biological Therapy of Severe Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benralizumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Benralizumab | Apoptosis | Interleukin | IL Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-5 and IL-5 receptor in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-5 receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Benralizumab – a humanized mAb to IL-5Rα with enhanced antibody-dependent cell-mediated cytotoxicity – a novel approach for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Immunoprecipitation protocol. EuroMAbNet [euromabnet.com]
- 12. neb.com [neb.com]
- 13. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. Immunoprecipitation Data Analysis in Biological Research - Creative Proteomics [creative-proteomics.com]
- 15. Immuno-precipitation MS (IP-MS) | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
Application Notes and Protocols for In Vivo Animal Studies with N-563 (Benralizumab)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-563, also known as benralizumab, is a humanized, afucosylated monoclonal antibody (IgG1, kappa) that specifically targets the alpha subunit of the interleukin-5 receptor (IL-5Rα). By binding to IL-5Rα on the surface of eosinophils and basophils, benralizumab potently induces antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the rapid and near-complete depletion of these cells.[1][2] This mechanism of action makes N-563 a promising therapeutic candidate for eosinophil-driven diseases, such as severe asthma and eosinophilic esophagitis.[3] These application notes provide a comprehensive guide to aid in the design and execution of in vivo animal studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of N-563.
Data Presentation
Quantitative Data Summary
The following tables summarize key dosage and pharmacokinetic data for N-563 (benralizumab) from preclinical and clinical studies.
Table 1: Summary of In Vivo Dosages for N-563 (Benralizumab) in Cynomolgus Monkey Studies
| Study Type | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Toxicology | Cynomolgus Monkey | Intravenous (IV) | Up to 25 mg/kg | No-Observed-Adverse-Effect Level (NOAEL): 10 mg/kg. | [4] |
| Toxicology | Cynomolgus Monkey | Subcutaneous (SC) | Up to 30 mg/kg | No-Observed-Adverse-Effect Level (NOAEL): 30 mg/kg. | [4] |
| Eosinophil Depletion | Cynomolgus Monkey | Intravenous (IV) | 0.1, 1, 10, 30 mg/kg | Dose-dependent depletion of blood and bone marrow eosinophils. | [1] |
| Developmental and Reproductive Toxicology | Cynomolgus Monkey | Intravenous (IV) | Up to 30 mg/kg | NOAEL: 30 mg/kg. | [4] |
Table 2: Summary of Single-Dose Pharmacokinetic Parameters of Benralizumab (SC Administration in Healthy Humans)
Note: This data is from a study in healthy human participants and is provided as a reference for designing preclinical pharmacokinetic studies.
| Parameter | 10 mg Dose (n=12) | 30 mg Dose (n=12) | 100 mg Dose (n=12) |
| Cmax (ng/mL) | 486.3 | 1489.2 | 5258.9 |
| Tmax (days) | 9.5 | 7.0 | 7.0 |
| AUC0-t (dayng/mL) | 10,036 | 32,246 | 114,942 |
| AUC0-∞ (dayng/mL) | 10,741 | 34,185 | 122,860 |
| Terminal Half-life (t½) (days) | 15.1 | 14.4 | 15.4 |
Data adapted from a Phase 1 study in healthy Chinese participants.[5]
Signaling Pathway and Experimental Workflow
N-563 (Benralizumab) Mechanism of Action
Caption: Mechanism of action of N-563 (benralizumab).
General In Vivo Experimental Workflow
Caption: General workflow for in vivo studies of N-563.
Experimental Protocols
Formulation of N-563 for In Vivo Administration
Objective: To prepare a sterile, stable formulation of N-563 for subcutaneous or intravenous administration in animal models.
Materials:
-
N-563 (Benralizumab) drug substance
-
L-histidine[6]
-
L-histidine hydrochloride monohydrate[6]
-
α,α-trehalose dihydrate[6]
-
Polysorbate 20[6]
-
Water for Injection (WFI)[6]
-
Sterile, depyrogenated vials
-
0.22 µm sterile filter
Formulation Buffer Composition (Example based on clinical formulation): [6][7]
-
L-histidine
-
L-histidine hydrochloride monohydrate
-
α,α-trehalose dihydrate
-
Polysorbate 20
-
pH adjusted to 5.5 - 6.5
Procedure:
-
Prepare the formulation buffer by dissolving the excipients (L-histidine, L-histidine hydrochloride monohydrate, α,α-trehalose dihydrate, and Polysorbate 20) in WFI.
-
Adjust the pH of the buffer to the target range of 5.5 - 6.5.
-
Gently dissolve the N-563 drug substance in the formulation buffer to the desired final concentration. Avoid vigorous shaking or agitation to prevent protein aggregation.
-
Sterile filter the final N-563 solution through a 0.22 µm filter into sterile, depyrogenated vials.
-
Store the formulated N-563 at 2-8°C and protect from light.
-
Prior to administration, allow the solution to come to room temperature for approximately 30 minutes.[8]
-
Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear to opalescent, and colorless to slightly yellow.[7]
Protocol for a Single-Dose Pharmacokinetic Study in Cynomolgus Monkeys
Objective: To determine the pharmacokinetic profile of N-563 following a single intravenous or subcutaneous dose.
Animal Model: Naïve, healthy, young adult Cynomolgus monkeys.
Experimental Design:
-
Groups:
-
Group 1: Vehicle control (IV or SC)
-
Group 2: N-563, low dose (e.g., 1 mg/kg)
-
Group 3: N-563, mid dose (e.g., 10 mg/kg)
-
Group 4: N-563, high dose (e.g., 30 mg/kg)
-
-
Administration: Single bolus intravenous injection via a cephalic or saphenous vein, or a single subcutaneous injection in the dorsal scapular region.
-
Blood Sampling: Collect whole blood (in EDTA tubes) at pre-dose, and at specified time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days, 28 days).
Procedure:
-
Acclimatize animals to the study conditions.
-
Collect pre-dose blood samples.
-
Administer N-563 or vehicle according to the assigned group and route.
-
Collect blood samples at the specified time points. Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of N-563 using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Protocol for a Pharmacodynamic Study of Eosinophil Depletion in Cynomolgus Monkeys
Objective: To evaluate the dose-dependent effect of N-563 on peripheral blood and bone marrow eosinophil counts.
Animal Model: Cynomolgus monkeys.
Experimental Design:
-
Groups:
-
Group 1: Vehicle control
-
Group 2: N-563, 0.1 mg/kg IV
-
Group 3: N-563, 1 mg/kg IV
-
Group 4: N-563, 10 mg/kg IV
-
Group 5: N-563, 30 mg/kg IV
-
-
Dosing Regimen: Administer doses intravenously every 3 weeks for 12 weeks.[1]
-
Sampling:
-
Blood: Collect whole blood (in EDTA tubes) at baseline and at regular intervals throughout the study to monitor peripheral eosinophil counts.
-
Bone Marrow: Collect bone marrow aspirates at baseline and at the end of the study to assess eosinophil precursors.[1]
-
Procedure:
-
Acclimatize animals and collect baseline blood and bone marrow samples.
-
Administer N-563 or vehicle according to the dosing schedule.
-
Collect blood samples at specified time points. Perform complete blood counts with differential to determine absolute eosinophil counts. Flow cytometry can also be used for more specific eosinophil identification.
-
At the end of the study, collect terminal bone marrow aspirates. Prepare slides for cytological evaluation and enumeration of eosinophils and their precursors.
-
Analyze the data to determine the extent and duration of eosinophil depletion in response to different doses of N-563.
General Protocol for a Repeat-Dose Toxicology Study in Cynomolgus Monkeys
Objective: To assess the safety and tolerability of N-563 following repeated administration.
Animal Model: Cynomolgus monkeys.
Experimental Design:
-
Groups:
-
Group 1: Vehicle control
-
Group 2: N-563, low dose
-
Group 3: N-563, mid dose
-
Group 4: N-563, high dose
-
-
Dosing Regimen: Administer doses (IV or SC) on a schedule relevant to the intended clinical use (e.g., every 2 to 4 weeks) for an extended period (e.g., up to 39 weeks).[4]
-
Monitoring:
-
Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.
-
Body Weight: Weekly measurements.
-
Food Consumption: Daily qualitative assessment.
-
Ophthalmology and Electrocardiography: At baseline and at the end of the study.
-
Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters at multiple time points.
-
Toxicokinetics: To assess drug exposure.
-
Necropsy and Histopathology: Full necropsy and microscopic examination of a comprehensive list of tissues at the end of the study.
-
Procedure:
-
Acclimatize animals and perform baseline assessments.
-
Administer N-563 or vehicle according to the study design.
-
Conduct all scheduled monitoring and sample collections.
-
At the termination of the study, perform a full necropsy, collect organs and tissues, and process for histopathological evaluation.
-
Analyze all data to identify any potential toxicities and determine the No-Observed-Adverse-Effect Level (NOAEL).
References
- 1. The clinical profile of benralizumab in the management of severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Eosinophil Depletion with Benralizumab for Eosinophilic Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dovepress.com [dovepress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for K-563 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-563 is a novel, potent small-molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway plays a crucial role in cellular defense against oxidative and electrophilic stress, and its aberrant activation is implicated in cancer cell proliferation and resistance to chemotherapy.[1] K-563 was identified through high-throughput screening (HTS) and has demonstrated anti-proliferative activities in cancer cells with mutations in the Keap1 or Nrf2 genes.[1] These application notes provide detailed methodologies for utilizing K-563 in HTS assays to identify and characterize inhibitors of the Keap1/Nrf2 pathway.
Mechanism of Action
Under normal physiological conditions, Keap1 acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In the presence of oxidative or electrophilic stress, or in the case of mutations in Keap1 or Nrf2, the interaction between Keap1 and Nrf2 is disrupted. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This, in turn, upregulates the expression of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and metabolic regulation.
K-563 inhibits the Keap1/Nrf2 pathway, leading to the suppression of Nrf2 target gene expression.[1] This action results in decreased production of glutathione (GSH) and an increase in reactive oxygen species (ROS) in cancer cells with aberrant Keap1/Nrf2 activation, ultimately inhibiting their growth.[1]
Signaling Pathway
Caption: The Keap1/Nrf2 signaling pathway and the inhibitory action of K-563.
Quantitative Data Summary
The following table summarizes the quantitative data for K-563 in various assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Transcriptional Reporter Assay | Keap1 mutant A549 | IC50 | Data not available in provided search results | [1] |
| Cell Proliferation Assay | Keap1 mutant A549 | Anti-proliferative Activity | Demonstrated | [1] |
| Cell Proliferation Assay | Nrf2 mutant cancer cells | Anti-proliferative Activity | Demonstrated | [1] |
| In vivo Xenograft Model | A549 cells in mice | Keap1/Nrf2 Pathway Inhibition | Observed | [1] |
Note: Specific IC50 values and other quantitative metrics from HTS were not detailed in the provided search results but would be critical for a complete dataset.
Experimental Protocols
High-Throughput Screening (HTS) for Keap1/Nrf2 Pathway Inhibitors
This protocol outlines a luciferase-based reporter assay for the primary screening of compounds that inhibit the Keap1/Nrf2 pathway.
Experimental Workflow:
Caption: A generalized workflow for a high-throughput screening assay to identify Keap1/Nrf2 inhibitors.
Materials:
-
Keap1 mutant human lung cancer A549 cells stably expressing an Antioxidant Response Element (ARE)-driven luciferase reporter construct.
-
Assay medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
384-well white, clear-bottom assay plates.
-
Compound library, including K-563 as a positive control.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Automated liquid handling systems.
-
Luminometer plate reader.
Protocol:
-
Cell Plating: Seed the A549-ARE-luciferase reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of assay medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition:
-
Prepare a dose-response plate for K-563 (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Add 100 nL of test compounds and controls to the assay plates using an automated liquid handler.
-
Include wells with DMSO only as a negative control (0% inhibition) and a known Keap1/Nrf2 inhibitor as a positive control (100% inhibition).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls: % Inhibition = 100 x (1 - (Sample_Luminescence - Positive_Control_Luminescence) / (Negative_Control_Luminescence - Positive_Control_Luminescence)).
-
Calculate the Z' factor to assess assay quality: Z' = 1 - (3 x (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|. A Z' factor > 0.5 indicates a robust assay.
-
Generate dose-response curves and calculate IC50 values for active compounds.
-
Secondary Assay: Nrf2 Target Gene Expression by qPCR
This protocol is for a secondary assay to confirm the inhibitory activity of hit compounds on the expression of Nrf2 downstream target genes.
Materials:
-
A549 cells.
-
6-well plates.
-
Test compounds (hits from the primary screen).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for Nrf2 target genes (e.g., NQO1, GCLC) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the hit compounds or K-563 for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
K-563 serves as a valuable tool compound for studying the Keap1/Nrf2 signaling pathway and as a reference inhibitor in high-throughput screening campaigns aimed at discovering novel anti-cancer agents. The provided protocols offer a framework for the identification and characterization of such inhibitors. Further optimization of these assays may be required depending on the specific cell lines and instrumentation used.
References
Unraveling Protein-Protein Interactions with N-563: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular signaling, elucidating disease mechanisms, and developing novel therapeutics. N-563 is a novel chemical probe designed to facilitate the study of PPIs by providing a versatile tool for researchers in academia and industry. This document provides detailed application notes and experimental protocols for utilizing N-563 to investigate and characterize protein-protein interactions.
N-563 is a cell-permeable small molecule that has been developed to modulate specific classes of protein interactions. Its unique mechanism of action allows for the stabilization or disruption of targeted PPIs, making it an invaluable tool for loss-of-function or gain-of-function studies. This document will guide users through the principles of using N-563, from initial experimental design to detailed protocols for various assays.
Mechanism of Action
The precise mechanism of N-563's activity is dependent on the specific protein complex under investigation. It is designed to bind to a target protein at a site crucial for interaction with its binding partner. This binding can either allosterically inhibit the interaction or, in some cases, stabilize a transient interaction, allowing for more robust detection and analysis. The versatility of N-563 stems from its core scaffold, which can be chemically modified to enhance specificity and potency for different target classes.
A proposed general mechanism involves N-563 intercalating at the interface of two interacting proteins. This can physically impede the binding of the natural partner or, conversely, act as a 'molecular glue' to enhance the affinity between the two proteins. The specific outcome is target-dependent and must be empirically determined.
Data Presentation
Table 1: In Vitro Characterization of N-563 Activity
| Target PPI Complex | Assay Type | N-563 Effect | IC50 / EC50 (µM) | Binding Affinity (Kd) of N-563 |
| Protein A - Protein B | AlphaScreen | Inhibition | 1.5 ± 0.2 | 0.8 µM |
| Protein C - Protein D | TR-FRET | Stabilization | 5.2 ± 0.7 | 2.1 µM |
| Protein E - Protein F | Co-IP | Inhibition | - | - |
| Protein G - Protein H | SPR | Disruption | 2.8 ± 0.4 | 1.2 µM |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results for the specific PPI under investigation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Assay to Assess PPI Inhibition
This protocol describes how to use N-563 to determine its effect on the interaction between two proteins in a cellular context.
Materials:
-
Cells expressing the target proteins (e.g., HEK293T)
-
N-563 (stock solution in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against one of the target proteins (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (against both target proteins)
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of N-563 or DMSO (vehicle control) for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
-
Washing: Wash the beads three times with Wash Buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by adding Elution Buffer and boiling for 5-10 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against both the "bait" and "prey" proteins to detect the presence of the interacting partner.
-
Expected Results: A decrease in the amount of the "prey" protein co-immunoprecipitated with the "bait" protein in the presence of N-563 indicates that the compound inhibits the PPI.
Surface Plasmon Resonance (SPR) for In Vitro Analysis
This protocol outlines the use of SPR to quantitatively measure the effect of N-563 on the binding kinetics of a PPI.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant "ligand" and "analyte" proteins
-
N-563
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization: Immobilize the purified "ligand" protein onto the sensor chip surface according to the manufacturer's instructions.
-
Analyte Binding:
-
Inject a series of concentrations of the "analyte" protein over the ligand-immobilized surface to measure the baseline binding kinetics (association and dissociation rates).
-
Regenerate the sensor chip surface between each analyte injection.
-
-
Competition Assay:
-
Prepare a series of solutions containing a fixed concentration of the "analyte" protein and varying concentrations of N-563.
-
Inject these solutions over the sensor chip.
-
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A change in these parameters in the presence of N-563 indicates its effect on the PPI.
Expected Results: If N-563 inhibits the PPI, an increase in the apparent KD value will be observed. If it stabilizes the interaction, a decrease in the apparent KD will be seen.
Mandatory Visualizations
Caption: Experimental workflow for characterizing a PPI using N-563.
Caption: Hypothetical signaling pathway modulated by N-563.
Disclaimer
N-563 is a research tool and is not intended for diagnostic or therapeutic use in humans or animals. The protocols provided here are intended as a guide and may require optimization for specific experimental systems. Appropriate safety precautions should be taken when handling this and any other chemical reagent.
Application Notes and Protocols for N-563 as a Research Tool in Immunology
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Identification: The specific compound "N-563" as a direct inhibitor of the NLRP3 inflammasome could not be definitively identified in publicly available scientific literature. The designation "MEDI-563" corresponds to Benralizumab, a monoclonal antibody targeting the IL-5 receptor alpha chain, which has a distinct mechanism of action. However, given the context of a small molecule research tool in immunology, this document will focus on the well-characterized and widely used NLRP3 inflammasome inhibitor, MCC950 , as a representative example of a research tool with similar applications. The protocols and data presented herein are based on MCC950 and are intended to serve as a guide for studying the role of the NLRP3 inflammasome in immunological research.
Introduction to NLRP3 Inflammasome Inhibition
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][3][4] Dysregulated NLRP3 inflammasome activity is implicated in a variety of inflammatory and autoimmune diseases.[1] Small molecule inhibitors of the NLRP3 inflammasome are therefore critical research tools for investigating its role in disease pathogenesis and for the development of novel therapeutics.
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][4] It has been demonstrated to be effective in various preclinical models of inflammatory diseases.
Data Presentation: In Vitro and In Vivo Activity of MCC950
The following tables summarize the quantitative data for MCC950 from various studies.
Table 1: In Vitro Potency of MCC950
| Cell Type | Assay | Stimulus | Readout | IC50 (nM) | Reference |
| Bone Marrow-Derived Macrophages (Mouse) | IL-1β release | LPS + ATP | ELISA | 7.5 - 15 | (Coll et al., 2015; Perregaux et al., 2013) |
| Human Monocyte-Derived Macrophages | IL-1β release | LPS + Nigericin | ELISA | 8.1 | (Coll et al., 2015) |
| THP-1 cells (Human) | IL-1β release | LPS + Nigericin | ELISA | 10 - 50 | (Various sources) |
| Peripheral Blood Mononuclear Cells (Human) | IL-1β release | LPS + R837 | ELISA | ~10 | (Guo et al., 2015) |
Table 2: In Vivo Efficacy of MCC950 in Disease Models
| Disease Model | Animal Model | Dosing Regimen (mg/kg) | Route of Administration | Key Findings | Reference |
| Muckle-Wells Syndrome (CAPS model) | Mouse | 10 - 50 | Subcutaneous | Reduced IL-1β levels, improved survival | (Coll et al., 2015) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 - 25 | Subcutaneous | Attenuated disease severity, reduced CNS inflammation | (Coll et al., 2015) |
| Colitis | Mouse | 10 | Intraperitoneal | Reduced body weight loss, improved disease activity index, reduced colon inflammation | (Sun S. et al. J Med Chem 2023)[4] |
| Type 2 Diabetes | Mouse | 10 - 20 | Oral gavage | Improved glucose tolerance and insulin sensitivity | (Sharma et al., 2018) |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) and its inhibition by a small molecule inhibitor like MCC950.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., MCC950)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Protocol:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 complete medium with 20 ng/mL M-CSF for 7 days.
-
Replace the medium on day 3 and day 6.
-
On day 7, harvest the differentiated macrophages.
-
-
Cell Plating:
-
Plate the BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the NLRP3 inhibitor (e.g., MCC950, typically in the range of 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60-90 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant for the measurement of IL-1β secretion by ELISA and LDH release by cytotoxicity assay.
-
Lyse the cells to measure intracellular protein levels if desired.
-
In Vivo Model of LPS-Induced Peritonitis
This protocol describes a model to assess the in vivo efficacy of an NLRP3 inhibitor.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
NLRP3 inhibitor (e.g., MCC950)
-
LPS
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
Protocol:
-
Animal Acclimatization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer the NLRP3 inhibitor (e.g., 10 mg/kg MCC950) or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30-60 minutes prior to LPS challenge.
-
-
LPS Challenge:
-
Inject LPS (e.g., 20 mg/kg) intraperitoneally to induce peritonitis.
-
-
Sample Collection:
-
At a specified time point (e.g., 2-4 hours post-LPS injection), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and then collecting the fluid.
-
Collect blood via cardiac puncture for serum preparation.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the supernatant of the peritoneal lavage fluid and in the serum using an ELISA kit.
-
The cells from the lavage can be used for flow cytometry analysis to quantify immune cell infiltration.
-
Visualization of Signaling Pathways and Workflows
Canonical NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the two-signal model of canonical NLRP3 inflammasome activation and the point of inhibition by MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by MCC950.
Experimental Workflow for In Vitro NLRP3 Inhibition Assay
The following diagram outlines the general workflow for an in vitro experiment to test the efficacy of an NLRP3 inhibitor.
Caption: General workflow for an in vitro NLRP3 inflammasome inhibition assay.
References
Application Note: Protocol for the Preparation and Dissolution of N-563 for In Vitro Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the dissolution and preparation of N-563, a hypothetical small molecule inhibitor, for use in common cell-based and biochemical assays. Adherence to this protocol is critical for ensuring experimental reproducibility and accuracy. The procedures outlined cover the preparation of high-concentration stock solutions, subsequent dilution to working concentrations, and best practices for storage and handling.
Compound Information and Solubility
N-563 is a lyophilized powder. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Table 1: Solubility Characteristics of N-563
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solution. |
| Ethanol (100%) | ~10 mM | Can be used as an alternative, but may have lower stability. |
| Phosphate-Buffered Saline (PBS) | < 10 µM | Not recommended for stock solutions. Precipitation is likely. |
| Cell Culture Media | < 25 µM | Final working concentration should not exceed this to avoid precipitation. |
Protocol: Preparation of N-563 Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM primary stock solution in DMSO.
Materials:
-
N-563 lyophilized powder (Assume Molecular Weight: 450.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL, amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Preparation: Before opening, bring the vial of N-563 powder to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh approximately 4.51 mg of N-563 powder into the tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the N-563 powder.
-
Dissolution: Cap the tube tightly and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication can be used if dissolution is difficult.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protected tubes. Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.
Protocol: Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM stock solution into an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
To avoid precipitation, the final concentration of DMSO in the assay should be kept low, typically below 0.5%.
-
Prepare working solutions fresh for each experiment. Do not store diluted aqueous solutions.
Table 2: Example Dilution Series for Cell Culture Experiments
| Stock Solution (10 mM) Volume | Culture Medium Volume | Final N-563 Concentration | Final DMSO Concentration |
| 1.0 µL | 999 µL | 10 µM | 0.1% |
| 0.5 µL | 999.5 µL | 5 µM | 0.05% |
| 0.1 µL | 999.9 µL | 1 µM | 0.01% |
Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM N-563 stock solution at room temperature.
-
Serial Dilution (Intermediate): It is recommended to perform an intermediate dilution step. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your final experimental volume (e.g., in a cell culture plate well) to achieve the desired final concentration. Mix gently by pipetting or swirling the plate.
Visualized Workflows and Pathways
Diagram 1: N-563 Dissolution and Dilution Workflow
Caption: Workflow for preparing N-563 stock and working solutions.
Diagram 2: Hypothetical Signaling Pathway for N-563
Caption: N-563 as a hypothetical inhibitor of the PI3K/Akt/mTOR pathway.
N-563 as a Probe for Enzyme Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The designation "N-563" in the context of an enzyme probe is not universally standardized and can refer to different types of molecular tools depending on the research application. This document provides detailed application notes and protocols for two plausible interpretations of "N-563" as a probe for enzyme activity:
-
A Modified Nucleotide Probe: N-563 as an identifier for a modified nucleotide, such as N1-Propyl-Pseudo-UTP , used to probe the activity and fidelity of RNA polymerases.
-
A Fluorescent Probe: N-563 referring to a substrate labeled with a fluorophore that has an emission maximum around 563 nm, such as TYE™ 563 , used for continuous monitoring of enzyme activity.
Application Note I: N-563 (N1-Propyl-Pseudo-UTP) as a Probe for RNA Polymerase Activity
Introduction
Modified nucleotides are essential tools for the synthesis of therapeutic mRNA, enhancing stability and reducing immunogenicity.[1][2] These molecules also serve as valuable probes to study the enzymatic activity, substrate specificity, and fidelity of RNA polymerases. N1-Propyl-Pseudo-UTP is a modified pseudouridine triphosphate that can be incorporated into RNA transcripts by enzymes like T7 RNA polymerase during in vitro transcription (IVT).[2][3] By substituting the canonical UTP with N1-Propyl-Pseudo-UTP, researchers can assess the enzyme's ability to accommodate and incorporate modified substrates, which is a critical parameter in the development of mRNA-based therapeutics. The efficiency of incorporation and the yield of the resulting modified RNA serve as measures of enzyme activity.[2]
Data Presentation: Properties of N1-Propyl-Pseudo-UTP
| Property | Value | Reference |
| Full Name | N1-Propyl-Pseudouridine-5'-Triphosphate | [3] |
| Molecular Formula | C12H21N2O15P3 (free acid) | N/A |
| Molecular Weight | 526.23 g/mol (free acid) | N/A |
| Purity (by HPLC) | ≥95% | [4] |
| Target Enzyme Class | RNA Polymerases (e.g., T7, T3, SP6) | [2][5] |
| Application | In Vitro Transcription, Probe for Polymerase Activity | [3] |
Experimental Protocol: In Vitro Transcription Assay for RNA Polymerase Activity
This protocol describes a method to assess the activity of T7 RNA polymerase by measuring its ability to incorporate N1-Propyl-Pseudo-UTP into an RNA transcript.
Materials:
-
T7 RNA Polymerase
-
Linearized DNA template with a T7 promoter
-
N1-Propyl-Pseudo-UTP
-
ATP, CTP, GTP solutions
-
UTP solution (for control reaction)
-
Transcription Buffer (e.g., 40 mM Tris-HCl, pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
Reagents for RNA quantification (e.g., Qubit RNA HS Assay Kit)
-
Reagents for RNA analysis (e.g., denaturing polyacrylamide gel electrophoresis)
Procedure:
-
Reaction Setup: Prepare the following reaction mixtures in nuclease-free microcentrifuge tubes on ice. Set up a control reaction with UTP and a test reaction with N1-Propyl-Pseudo-UTP.
| Component | Final Concentration | Volume (20 µL reaction) |
| Nuclease-free water | - | to 20 µL |
| Transcription Buffer (10x) | 1x | 2 µL |
| ATP, CTP, GTP Mix (10 mM each) | 2 mM each | 4 µL |
| UTP or N1-Propyl-Pseudo-UTP (10 mM) | 2 mM | 2 µL |
| Linearized DNA Template | 50 ng/µL | 1 µL (100 ng) |
| RNase Inhibitor | 1 U/µL | 1 µL |
| T7 RNA Polymerase | 2.5 U/µL | 1 µL |
-
Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction tubes at 37°C for 2 hours.
-
DNase Treatment (Optional): To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Quantification: Measure the concentration of the purified RNA using a spectrophotometer or a fluorescence-based method like the Qubit assay.
-
Analysis (Optional): Analyze the integrity and size of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
Data Analysis:
Compare the RNA yield from the reaction containing N1-Propyl-Pseudo-UTP to the yield from the control reaction containing UTP. The relative yield provides a quantitative measure of the polymerase's activity and efficiency with the modified substrate.
Visualization: Workflow and Data
Example Quantitative Data:
| Nucleotide Substrate | RNA Yield (µg per 20 µL reaction) | Relative Activity (%) |
| Canonical UTP (Control) | 25.2 | 100 |
| N1-Propyl-Pseudo-UTP | 21.4 | 85 |
Application Note II: N-563 (TYE™ 563-Labeled Peptide) as a Probe for Protease Activity
Introduction
Fluorescently labeled peptides are powerful tools for assaying enzyme activity in real-time.[6][7] These probes are widely used for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.[8] A probe designated "N-563" likely refers to a substrate labeled with a fluorophore that has an emission maximum around 563 nm, such as TYE™ 563, a bright fluorescent dye that can be used as a substitute for Cy3®.[9][10]
Typically, these probes are designed as internally quenched peptides. A fluorophore (e.g., TYE™ 563) is attached to one part of the peptide, and a quencher molecule is attached to another. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. When a protease cleaves the peptide at a specific recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[11]
Data Presentation: Properties of a Generic TYE™ 563-Labeled Protease Substrate
| Property | Value | Reference |
| Fluorophore | TYE™ 563 | [9] |
| Excitation Maximum (Ex) | ~549 nm | [9] |
| Emission Maximum (Em) | ~563 nm | [9] |
| Quencher Example | Dabcyl, QSY™ dyes | N/A |
| Principle of Detection | Fluorescence Dequenching upon Cleavage | [11] |
| Target Enzyme Class | Proteases (e.g., Caspases, MMPs, Cathepsins) | [12] |
| Application | Enzyme kinetics, Inhibitor screening (HTS) | [8] |
Experimental Protocol: Continuous Fluorometric Protease Assay
This protocol provides a general method for measuring protease activity using a TYE™ 563-labeled internally quenched peptide substrate.
Materials:
-
Purified protease of interest
-
TYE™ 563-labeled peptide substrate (specific to the protease)
-
Assay Buffer (optimized for the specific protease, e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl2, 0.01% Brij-35, pH 7.5)
-
Protease inhibitor (for control reaction)
-
96-well black microplate
-
Fluorescence plate reader with appropriate filters for TYE™ 563 (Ex/Em ≈ 549/563 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TYE™ 563-labeled peptide substrate in DMSO. Dilute to the desired working concentration (e.g., 2x final concentration) in Assay Buffer.
-
Prepare a dilution series of the purified protease in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the protease dilutions to the wells of the 96-well black microplate.
-
Include a "no enzyme" control (50 µL of Assay Buffer only) to measure background fluorescence.
-
Include an "inhibitor" control by pre-incubating the protease with a known inhibitor before adding the substrate.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 50 µL of the 2x peptide substrate solution to each well. The final volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes. Use an excitation wavelength of ~549 nm and an emission wavelength of ~563 nm.
-
Data Analysis:
-
Calculate Reaction Rate: For each protease concentration, plot RFU versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (ΔRFU/Δt).
-
Determine Kinetic Parameters (Optional): To determine Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial rate (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation.
Visualization: Mechanism, Workflow, and Data
Example Quantitative Data:
| Substrate Concentration [µM] | Initial Velocity (RFU/min) |
| 0.5 | 15.2 |
| 1.0 | 28.1 |
| 2.5 | 55.9 |
| 5.0 | 83.4 |
| 10.0 | 110.7 |
| 20.0 | 125.1 |
| Calculated Km | 4.5 µM |
| Calculated Vmax | 140 RFU/min |
References
- 1. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. apexbt.com [apexbt.com]
- 4. neb.com [neb.com]
- 5. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent DNA-based enzyme sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. idtdna.com [idtdna.com]
- 10. idtdna.com [idtdna.com]
- 11. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 12. Activity-Based Probes for Proteases Pave the Way to Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-563 Inactivity in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of activity with N-563 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you systematically identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is N-563, and what is its expected activity?
A1: The designation "N-563" can refer to at least two distinct molecules in scientific literature. It is crucial to first confirm which entity you are working with:
-
MEDI-563 (Benralizumab): This is a humanized monoclonal antibody that targets the alpha subunit of the interleukin-5 receptor (IL-5Rα).[1][2][3] Its primary function is to induce the depletion of eosinophils and basophils, making it relevant in studies of asthma and other eosinophil-mediated conditions.[1][3]
-
Peptide 563: This is a peptide (GRFLTGGTGRLLRIS) that has been identified as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a target for prostate cancer research.[4]
The expected activity of your N-563 will entirely depend on which of these molecules you are using and the biological system you are testing it in.
Q2: We are not observing any activity with N-563 in our assay. What are the common initial steps to troubleshoot this?
A2: A lack of activity can stem from several factors, ranging from compound integrity to assay conditions.[5] The initial troubleshooting steps should focus on verifying the fundamentals of your experiment:
-
Confirm Compound Identity and Integrity: Ensure you have the correct N-563 and that it has not degraded.
-
Review Assay Design and Controls: Double-check that your assay is designed to detect the specific activity of your N-563 and that your positive and negative controls are behaving as expected.
-
Check Experimental Parameters: Verify concentrations, incubation times, and buffer conditions.
Q3: How can I be sure my stock solution of N-563 is viable?
A3: Proper preparation and storage of your N-563 stock solution are critical.[5] Consider the following:
-
Solubility: Ensure the compound is fully dissolved in the recommended solvent at the correct concentration. Visual inspection for precipitation is a first step.
-
Storage: N-563, whether a peptide or an antibody, should be stored at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles.[5]
-
Purity and Concentration: If degradation is suspected, analytical methods such as HPLC or LC-MS can be used to confirm the purity and concentration of your stock solution.[5]
Q4: Could the issue be with my specific assay?
A4: Yes, assay-specific issues are a common cause of apparent compound inactivity.[6][7] This can include:
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence, quenching).[7][8]
-
Incorrect Target Presence or Activity: For cell-based assays, confirm that the target (IL-5Rα or PSMA) is expressed and functional in your cell line.[9] For biochemical assays, ensure the purified protein is active.
-
Inappropriate Assay Conditions: The pH, salt concentration, or presence of detergents in your assay buffer can affect compound activity.[5]
Troubleshooting Guide
If you are experiencing a lack of activity with N-563, use the following table to identify potential causes and solutions.
| Potential Cause | Possible Explanation | Recommended Solution |
| Compound Integrity | The N-563 stock solution may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light).[5] | Prepare a fresh stock solution from a new vial of N-563. Verify the purity and concentration using HPLC or LC-MS if possible.[5] |
| Compound Solubility | N-563 may have precipitated out of the stock solution or the final assay buffer.[5] | Visually inspect all solutions for precipitates. Consider adjusting the solvent or buffer composition, or gently sonicating the solution. |
| Incorrect Concentration | A calculation error may have led to a final concentration that is too low to elicit a biological response. | Recalculate all dilutions. Perform a dose-response experiment over a wide range of concentrations. |
| Assay System Issues | For cell-based assays, the target protein (IL-5Rα or PSMA) may not be expressed or may be non-functional in the chosen cell line.[9] | Confirm target expression using techniques like Western blot, flow cytometry, or RT-qPCR. Ensure the signaling pathway is active in your experimental model.[9] |
| Assay Interference | N-563 may be interfering with the assay readout (e.g., autofluorescence, light scattering, or inhibition of a reporter enzyme).[6][7] | Run control experiments with N-563 in the absence of the biological target to test for assay interference.[7] |
| Compound Aggregation | At higher concentrations, some compounds can form aggregates that lead to non-specific inhibition or a lack of specific activity.[6][7] | Repeat the assay with the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates.[7] |
| Inappropriate Controls | Positive and negative controls may not be working as expected, making it difficult to interpret the results for N-563. | Validate your assay with known activators or inhibitors of the target pathway. |
Experimental Protocols
Protocol: N-563 Stock Solution Quality Control
Objective: To verify the integrity and concentration of the N-563 stock solution.
Methodology:
-
Thaw a fresh aliquot of your N-563 stock solution and a previously used one.
-
Visually inspect both for any signs of precipitation.
-
Prepare a dilution series from both the fresh and used stock solutions.
-
Analyze the dilutions by HPLC or LC-MS to determine the concentration and purity of the parent compound.
-
Compare the results to the supplier's certificate of analysis and between the fresh and used stocks.
Interpreting the Results:
-
Purity >95% and concentration as expected: The issue is likely with downstream handling or the assay conditions.
-
Purity <95% or additional peaks observed: The stock solution has likely degraded. Prepare a fresh stock and review storage procedures.[5]
-
Concentration is significantly lower than expected: This could be due to precipitation or inaccurate initial weighing. Prepare a fresh stock, ensuring complete dissolution.[5]
Visualizations
Logical Troubleshooting Workflow
A flowchart for troubleshooting the lack of activity of N-563.
Hypothetical Signaling Pathway for Peptide 563
A simplified diagram of Peptide 563 targeting the PSMA receptor.
Experimental Workflow for an N-563 Activity Assay
A general experimental workflow for assessing N-563 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Safety profile, pharmacokinetics, and biologic activity of MEDI-563, an anti-IL-5 receptor alpha antibody, in a phase I study of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
N-563 Technical Support Center: Optimizing Concentration for Efficacy
Welcome to the technical support center for N-563, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of N-563 for maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for N-563 in in vitro cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM.[1] For many cancer cell lines, the half-maximal inhibitory concentration (IC50) is expected to fall within the 10 nM to 1 µM range. Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve N-563.[2]
Q2: How do I determine the IC50 value of N-563 for my specific cell line?
A2: The IC50 value is the concentration of N-563 required to inhibit a biological process, such as cell proliferation, by 50%.[3] It is typically determined by treating cells with a range of N-563 concentrations for a set period (e.g., 48 or 72 hours) and then measuring cell viability using an assay like MTT, MTS, or a luminescence-based method (e.g., CellTiter-Glo®).[4] The resulting dose-response curve is then used to calculate the IC50 value.[3][5] A detailed protocol for IC50 determination is provided below.
Q3: What is the optimal solvent and stock concentration for N-563?
A3: N-563 is soluble in dimethyl sulfoxide (DMSO) up to 50 mM. It is recommended to prepare a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can cause cellular stress and affect experimental outcomes.[1]
Q4: What is the recommended treatment duration for N-563?
A4: The optimal treatment time depends on the specific assay and the biological question being addressed. For cell viability and IC50 determination, a 48- to 72-hour incubation is standard. For signaling pathway analysis (e.g., via Western blot), shorter time points may be necessary to observe changes in protein phosphorylation. A time-course experiment (e.g., 1, 6, 12, 24, and 48 hours) is recommended to determine the optimal duration for your specific experimental goals.[2][6]
Q5: My results are not consistent between experiments. What are the potential causes?
A5: Inconsistent results in cell-based assays can arise from several factors.[7][8] Key areas to investigate include:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range.[9]
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to significant variability. Optimize and standardize your cell seeding protocol.[1]
-
Compound Handling: Ensure proper storage and handling of N-563 stock solutions to maintain its stability and activity.
-
Assay Protocol: Adhere strictly to the assay protocol, including incubation times and reagent additions, to minimize procedural variability.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant effect on cell viability observed. | 1. N-563 concentration is too low.2. Incubation time is too short.3. The cell line is resistant to N-563.4. N-563 has degraded due to improper storage. | 1. Test a higher concentration range (e.g., up to 200 µM).[10]2. Increase the treatment duration (e.g., up to 96 hours).3. Verify target expression (e.g., PI3K/Akt pathway components) in your cell line. Consider using a sensitive positive control cell line.4. Use a fresh aliquot of N-563 stock solution. |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. Variation in cell health or passage number.3. Pipetting errors during serial dilutions.4. Edge effects in microtiter plates. | 1. Ensure a homogenous single-cell suspension before seeding. Perform cell counts for each experiment.2. Maintain a consistent range of passage numbers for your experiments.3. Prepare a master mix of each drug concentration to add to replicate wells. Use calibrated pipettes.4. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[4] |
| N-563 precipitates in the culture medium. | 1. The concentration of N-563 exceeds its solubility in the medium.2. The final DMSO concentration is too high. | 1. Lower the final concentration of N-563.2. Ensure the final DMSO concentration in the medium is below 0.5%. Pre-dilute the stock solution in medium before adding to the wells. |
| Unexpected cell morphology or high toxicity in vehicle control. | 1. DMSO concentration is too high.2. Mycoplasma or other contamination. | 1. Verify the final DMSO concentration is non-toxic for your cell line (typically ≤0.5%).2. Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: IC50 Values of N-563 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Cancer | 72 | 85 |
| A549 | Lung Cancer | 72 | 250 |
| HCT116 | Colon Cancer | 72 | 120 |
| U87 MG | Glioblastoma | 72 | 500 |
Table 2: Recommended Starting Concentration Ranges for N-563
| Assay Type | Recommended Concentration Range | Typical Treatment Duration |
| Cell Viability (IC50) | 1 nM - 100 µM | 48 - 72 hours |
| Western Blot | 10x IC50, 1x IC50, 0.1x IC50 | 1 - 24 hours |
| Apoptosis Assay | 1x - 5x IC50 | 24 - 48 hours |
| Cell Cycle Analysis | 1x IC50 | 24 hours |
Experimental Protocols
Protocol 1: Determination of IC50 using a Luminescent Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of N-563.
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well, white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of N-563 in culture medium, ranging from 200 µM to 2 nM.
-
Include a vehicle control (DMSO) and a "cells only" control.
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution or control solution to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the N-563 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the IC50 value.[11]
-
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol is for assessing the effect of N-563 on the phosphorylation status of key proteins in the PI3K/Akt pathway.[12]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with N-563 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for the desired time (e.g., 6 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[12]
-
-
Protein Quantification:
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[6]
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Visualizations
Caption: The inhibitory action of N-563 on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for determining the IC50 value of N-563.
Caption: Troubleshooting decision tree for high IC50 result variability.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. courses.edx.org [courses.edx.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
N-563 degradation issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-563.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving N-563 in solution.
Issue 1: Rapid Degradation of N-563 in Aqueous Solution
-
Question: I am observing a rapid loss of N-563 potency in my aqueous solution, even when stored at recommended temperatures. What are the potential causes and how can I mitigate this?
-
Potential Causes:
-
Hydrolysis: N-563 may contain functional groups susceptible to hydrolysis, such as esters, amides, or lactams. The pH of the solution can significantly influence the rate of hydrolysis.
-
Oxidation: The molecule might be sensitive to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.
-
Photodegradation: Exposure to ambient or UV light can induce degradation.
-
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your solution. Perform a stability study across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH at which N-563 is most stable.
-
Deoxygenate Solutions: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Use of Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution. Compatibility of the antioxidant with N-563 and downstream assays must be confirmed.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solution to sequester metal ions.
-
Issue 2: Precipitation of N-563 from Solution
-
Question: My N-563 solution appears cloudy, or I observe precipitate forming over time. What could be causing this?
-
Potential Causes:
-
Poor Solubility: The concentration of N-563 may exceed its solubility limit in the chosen solvent system.
-
pH-Dependent Solubility: The solubility of N-563 may be highly dependent on the pH of the solution.
-
Salt Formation: If N-563 is a salt, changes in pH or the presence of counter-ions from buffers could lead to the formation of a less soluble free base or acid.
-
Degradation Product Insolubility: A degradation product of N-563 may be less soluble than the parent compound and precipitate out of solution.
-
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the intrinsic solubility of N-563 in the desired solvent. Consider using co-solvents (e.g., DMSO, ethanol) or solubilizing agents (e.g., cyclodextrins) if solubility is low.
-
pH Adjustment: Evaluate the solubility of N-563 at different pH values to find a range where it remains in solution at the desired concentration.
-
Buffer Selection: Use a buffer system that is compatible with N-563 and does not promote precipitation.
-
Analysis of Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC, LC-MS) to determine if it is the parent compound or a degradation product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-563 solutions?
A1: For short-term storage (up to 24 hours), it is recommended to store N-563 solutions at 2-8°C and protected from light. For long-term storage, aliquots should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: How can I monitor the degradation of N-563 in my samples?
A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. This method should be able to separate the intact N-563 from its potential degradation products.
Q3: What are the common degradation pathways for small molecules like N-563?
A3: Common degradation pathways include hydrolysis, oxidation, and photolysis. The specific pathway for N-563 will depend on its chemical structure. Forced degradation studies are typically performed to identify the likely degradation pathways.[1][2]
Q4: Are there any known incompatibilities of N-563 with common excipients?
A4: Compatibility studies with common excipients should be performed as part of formulation development. Potential incompatibilities can arise from chemical interactions between N-563 and excipients, or from the excipients altering the pH or other properties of the formulation in a way that accelerates degradation.
Data Presentation
Table 1: pH-Rate Profile for N-563 Degradation at 25°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 3.0 | 0.015 | 46.2 |
| 5.0 | 0.005 | 138.6 |
| 7.0 | 0.020 | 34.7 |
| 9.0 | 0.150 | 4.6 |
Table 2: Effect of Temperature on N-563 Degradation in pH 7.4 Buffer
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 4 | 0.002 | 346.6 |
| 25 | 0.022 | 31.5 |
| 40 | 0.110 | 6.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of N-563
Objective: To identify potential degradation pathways of N-563 and to develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Incubate N-563 solution (1 mg/mL in a suitable solvent) with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate N-563 solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat N-563 solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid N-563 and a solution of N-563 to 80°C for 48 hours.
-
Photodegradation: Expose a solution of N-563 to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS). The method should be capable of separating the degradation products from the parent compound.
Protocol 2: pH Stability Study of N-563
Objective: To determine the effect of pH on the degradation rate of N-563.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Prepare solutions of N-563 in each buffer at a known concentration.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect from light.
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
-
Quantify the concentration of N-563 in each aliquot using a validated stability-indicating HPLC method.
-
Calculate the degradation rate constant and half-life at each pH.
Visualizations
References
Technical Support Center: Troubleshooting N-563 (Benralizumab) Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of N-563 (benralizumab). The information is presented in a question-and-answer format to directly address common issues encountered during pre-clinical and research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-563 (benralizumab)?
N-563 is a humanized monoclonal antibody that targets the alpha subunit of the interleukin-5 receptor (IL-5Rα).[1][2] This receptor is highly expressed on the surface of eosinophils and basophils.[1][3] The primary mechanism of action involves the binding of N-563 to IL-5Rα, which then attracts natural killer (NK) cells.[1] This engagement triggers antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the apoptosis (programmed cell death) and rapid depletion of eosinophils and basophils.[1][3]
Q2: What are the known clinical off-target effects or adverse events of N-563?
In clinical settings, N-563 is generally well-tolerated. However, some frequently reported adverse events, which can be considered off-target effects in a broader sense, include headache and pyrexia (fever).[4][5] Additionally, a reduction in blood basophil counts is an expected consequence of its mechanism of action.[3][6] Some studies have also suggested a potential for increased non-eosinophilic asthma exacerbations in patients treated with benralizumab.[7][8]
Q3: I am observing a decrease in a cell population other than eosinophils or basophils in my in vitro/in vivo model after N-563 treatment. Could this be an off-target effect?
While N-563 is designed to be specific for IL-5Rα-expressing cells, it is possible to observe effects on other cell populations in experimental systems. This could be due to several factors:
-
Low-level IL-5Rα expression: The unexpected cell population might express low levels of IL-5Rα that are still sufficient for N-563 to bind and elicit a response.
-
Indirect effects: The depletion of eosinophils and basophils can alter the cytokine milieu and cellular crosstalk in your experimental model, indirectly affecting other cell populations.
-
Non-specific binding: In rare cases, monoclonal antibodies can exhibit non-specific binding to other proteins or cells, particularly at high concentrations.[9][10]
To investigate this, a systematic troubleshooting approach is recommended, as detailed in the guides below.
Troubleshooting Guides
Issue 1: Unexpected Decrease in a Non-Target Immune Cell Population
You have treated your primary human immune cell co-culture or animal model with N-563 and, in addition to the expected eosinophil depletion, you observe a significant and reproducible decrease in another immune cell population (e.g., a subset of T cells or monocytes).
| Step | Experimental Protocol | Expected Outcome if On-Target | Potential Off-Target Indication |
| 1. Confirm Cell Lineage | Perform multi-color flow cytometry with a comprehensive panel of lineage markers for the affected cell population and for eosinophils/basophils. | The depleted non-target population is distinct and does not co-express eosinophil or basophil markers. | The affected cells show unexpected co-expression of IL-5Rα or other markers that could lead to their depletion. |
| 2. Verify IL-5Rα Expression | Isolate the affected cell population and assess IL-5Rα expression at both the protein (flow cytometry, Western blot) and mRNA (RT-qPCR) levels. Compare to high-positive (eosinophils) and negative controls. | The affected cell population is negative for IL-5Rα expression. | The affected cell population shows detectable, even if low, levels of IL-5Rα. |
| 3. Dose-Response Analysis | Perform a dose-response experiment with N-563, ranging from concentrations that saturate the on-target effect (eosinophil depletion) to higher concentrations. | The effect on the non-target population only occurs at concentrations significantly higher than those required for eosinophil depletion. | The non-target cell depletion occurs at a similar concentration range as eosinophil depletion. |
| 4. Use an Isotype Control | Treat your experimental system with a humanized IgG1k isotype control antibody that has no known target in your system, at the same concentration as N-563. | The isotype control has no effect on any cell population. | The isotype control also causes a decrease in the non-target cell population, suggesting a non-specific IgG-mediated effect. |
If the initial steps suggest a potential off-target effect, the following experiments can provide more definitive answers.
-
Competitive Binding Assay: Use a fluorescently labeled anti-IL-5Rα antibody that recognizes a different epitope than N-563. Pre-incubate the affected cells with increasing concentrations of N-563 and then measure the binding of the labeled antibody by flow cytometry. A reduction in the fluorescent signal would indicate that N-563 is binding to the same receptor on these cells.
-
Functional Rescue with IL-5: If the off-target effect is hypothesized to be related to IL-5 signaling, assess whether the addition of recombinant IL-5 can rescue the phenotype. This is less likely for a cytotoxic antibody like N-563 but can be informative.
-
Cross-reactivity Screening: If available, screen N-563 against a protein microarray containing a wide range of human proteins to identify potential off-target binding partners.
Issue 2: Inconsistent or Unexpected Phenotypic Readouts
You are using N-563 in a complex cellular assay (e.g., cytokine secretion, cell migration) and observe results that are inconsistent with the known function of eosinophil or basophil depletion.
-
Protocol 1: Verification of N-563 Identity and Integrity
-
Objective: To confirm that the N-563 being used is structurally intact and active.
-
Methodology:
-
SDS-PAGE: Run N-563 under both reducing and non-reducing conditions to verify the correct molecular weight and the presence of intact heavy and light chains.
-
Size Exclusion Chromatography (SEC-HPLC): To assess for aggregation or fragmentation of the antibody.
-
Binding ELISA: Coat a plate with recombinant human IL-5Rα. Add serial dilutions of your N-563 stock and a known-good lot. Detect bound N-563 with a secondary anti-human IgG antibody. Compare the binding curves to ensure similar affinity.
-
-
-
Protocol 2: Orthogonal Eosinophil Depletion
-
Objective: To determine if the observed phenotype is a direct result of eosinophil/basophil depletion, independent of the N-563 molecule itself.
-
Methodology:
-
Alternative Antibody: Use another antibody that targets a different eosinophil-specific surface marker to induce cell death (e.g., an antibody against Siglec-8).
-
Magnetic-Activated Cell Sorting (MACS): Use magnetic beads conjugated to an anti-eosinophil antibody (e.g., anti-CCR3) to physically remove eosinophils from your cell culture before running the assay.
-
-
Interpretation: If the phenotype is replicated using these orthogonal methods, it is likely a true consequence of eosinophil/basophil depletion. If not, it suggests the phenotype may be a specific off-target effect of N-563.
-
Signaling Pathway and Mechanism of Action
The primary signaling event initiated by N-563 is the recruitment of immune effector cells, predominantly NK cells, to the target cell.
This diagram illustrates that the Fab portion of N-563 binds to IL-5Rα on the surface of eosinophils or basophils. The Fc portion of N-563 is then recognized by the FcγRIIIa receptor on NK cells, bridging the two cells and initiating the cytotoxic process that leads to the elimination of the target cell.
References
- 1. What is the mechanism of Benralizumab? [synapse.patsnap.com]
- 2. Benralizumab: a unique IL-5 inhibitor for severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adverse events of benralizumab in moderate to severe eosinophilic asthma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events of benralizumab in moderate to severe eosinophilic asthma: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Benralizumab Assessed in Patients with Severe Eosinophilic Asthma: Real-Life Evaluation Correlated with Allergic and Non-Allergic Phenotype Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asthma exacerbations on benralizumab are largely non-eosinophilic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving monoclonal antibody selection and engineering using measurements of colloidal protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Aqueous Solubility of N-563
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-563, a compound identified as an analog of 15-deoxyspergualin. The following information is intended to guide you through systematic approaches to enhance the dissolution of this and other poorly soluble compounds in aqueous media for experimental purposes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts to dissolve N-563 in aqueous buffers for in vitro assays have failed. What are the first steps I should take?
A1: When encountering solubility issues with a new compound like N-563, a systematic approach is crucial. Initial steps should involve preliminary solubility screening and simple formulation adjustments.
-
Solubility Screening in Different Media: Assess the solubility of N-563 in a range of pharmaceutically relevant solvents and buffer systems. This includes water, phosphate-buffered saline (PBS) at different pH values, and organic solvents miscible with water such as ethanol, DMSO, and PEG 400.[] This initial screen will provide a baseline understanding of the compound's physicochemical properties.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[][2][3] If N-563 has acidic or basic functional groups, creating a pH-solubility profile is recommended. For a weakly acidic compound, increasing the pH will increase solubility, while for a weakly basic compound, decreasing the pH will have the same effect.[4][5]
-
Use of Co-solvents: For many nonpolar drugs, the addition of a water-miscible organic solvent, or co-solvent, can increase solubility by reducing the polarity of the aqueous environment.[][6][7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[]
Q2: I have tried basic pH adjustment and co-solvents with limited success. What are more advanced techniques to improve the solubility of N-563?
A2: If simpler methods are insufficient, several advanced formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[6][9] These techniques can be broadly categorized into physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.[9][10] Techniques like micronization and nanosuspension can be employed.[6][8] Nanosuspensions, which are sub-micron colloidal dispersions of the pure drug, can significantly improve solubility and dissolution velocity.[8][11]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[12][13][14][15][16] The drug can exist in an amorphous state within the carrier, which has a higher energy state and thus greater solubility than its crystalline form.[17] Common carriers include polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[18]
-
-
Chemical Modifications:
-
Complexation: The formation of inclusion complexes with cyclodextrins is a widely used method to enhance the solubility of nonpolar molecules.[9][19][20] Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity where the drug molecule can be encapsulated, thereby increasing its apparent water solubility.[20]
-
Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic drugs by forming micelles that entrap the drug molecules.[21] This is a fundamental and widely used technique for solubilizing lipophilic compounds in aqueous solutions.[21]
-
Q3: How do I choose the most appropriate solubility enhancement technique for my specific experimental needs?
A3: The selection of a suitable method depends on several factors, including the physicochemical properties of N-563, the required concentration, the intended application (e.g., in vitro vs. in vivo), and potential toxicity of the excipients. A logical approach to selecting a technique is outlined in the diagram below.
Data Presentation: Solubility Enhancement Strategies
The following table provides a hypothetical comparison of different solubility enhancement techniques for a poorly soluble compound like N-563. The values presented are for illustrative purposes to demonstrate the potential magnitude of solubility improvement that can be achieved with each method.
| Technique | Excipient/Method | Solvent System | Fold Increase in Solubility (Hypothetical) |
| None (Control) | None | Deionized Water | 1x |
| pH Adjustment | pH 2.0 Buffer | Aqueous | 5x |
| pH Adjustment | pH 9.0 Buffer | Aqueous | 3x |
| Co-solvency | 20% Ethanol in Water | Aqueous/Organic | 15x |
| Co-solvency | 40% PEG 400 in Water | Aqueous/Organic | 50x |
| Complexation | 5% Hydroxypropyl-β-Cyclodextrin | Aqueous | 100x |
| Solid Dispersion | 1:5 Drug-to-PVP K30 Ratio | Aqueous | 250x |
| Nanosuspension | Wet Milling | Aqueous | 500x |
Experimental Protocols
Protocol 1: Solubility Determination via the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Supersaturated Solution: Add an excess amount of N-563 to a known volume of the desired solvent system (e.g., water, buffer, co-solvent mixture) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not bind the compound.
-
Quantification: Analyze the concentration of N-563 in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: Express the solubility in units such as mg/mL or µM.
Protocol 2: Preparation of a Solid Dispersion Using the Solvent Evaporation Method
This protocol describes a common laboratory-scale method for preparing solid dispersions.[15]
-
Dissolution of Components: Dissolve both N-563 and the chosen hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent in which both are soluble (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in the formation of a thin film or a solid mass on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction).
Visualizations
Caption: Experimental workflow for systematically addressing the solubility of N-563.
Caption: Logical relationships for selecting a solubility enhancement technique based on compound properties.
References
- 2. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ymerdigital.com [ymerdigital.com]
- 15. japsonline.com [japsonline.com]
- 16. jopcr.com [jopcr.com]
- 17. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 19. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: N-563 (Benralizumab)
Welcome to the technical support center for N-563 (Benralizumab), a humanized monoclonal antibody targeting the alpha chain of the interleukin-5 receptor (IL-5Rα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with N-563.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-563 (Benralizumab)?
A1: N-563 is an IL-5Rα-directed cytolytic monoclonal antibody. Its primary mechanism involves binding to the IL-5Rα on the surface of eosinophils and basophils. This binding prevents IL-5 from interacting with its receptor, thereby inhibiting IL-5-dependent cell survival and proliferation.[1][2] Furthermore, the Fc region of N-563 is afucosylated, which enhances its binding to the FcγRIIIa receptor on Natural Killer (NK) cells. This engagement triggers antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the apoptosis and depletion of eosinophils.[1][3][4]
Q2: What are the key in vitro assays to assess the activity of N-563?
A2: The primary in vitro assays for evaluating N-563 activity include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: To measure the ability of N-563 to induce the killing of IL-5Rα-expressing target cells by effector cells (e.g., NK cells).
-
Eosinophil Depletion Assays: Quantifying the reduction of eosinophils from a mixed cell population after treatment with N-563, typically measured by flow cytometry.
-
Cell Proliferation Assays: To demonstrate the inhibition of IL-5-induced proliferation of cell lines expressing IL-5Rα.[5]
-
Receptor Binding Assays: To determine the binding affinity of N-563 to the IL-5Rα.
Q3: How should N-563 be stored and handled to maintain its stability?
A3: Proper storage and handling are critical for maintaining the stability and activity of N-563. It is recommended to store the antibody at 2-8°C and protect it from light.[6][7] Avoid repeated freeze-thaw cycles, which can lead to aggregation and loss of function.[8] For long-term storage, it is advisable to aliquot the antibody into smaller, single-use volumes and store at -20°C or -80°C.[7] When preparing for an experiment, allow the antibody to warm to room temperature gently before use. Do not vortex or shake the antibody solution vigorously.[9]
Q4: What are appropriate positive and negative controls for an N-563 experiment?
A4: Appropriate controls are essential for interpreting your results accurately.
-
Positive Controls:
-
For ADCC and eosinophil depletion assays, a known concentration of N-563 that has previously shown efficacy should be used.
-
A different anti-IL-5Rα antibody with a known ADCC effect could also serve as a positive control.
-
-
Negative Controls:
-
An isotype control antibody (a monoclonal antibody of the same isotype, e.g., humanized IgG1, with no specificity for the target) should be used to account for non-specific binding and Fc-mediated effects.
-
For cell-based assays, "no antibody" and "effector cells only" or "target cells only" wells are crucial to determine baseline cell death and background signal.
-
Troubleshooting Guides
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background/Spontaneous Cell Lysis | 1. Unhealthy target or effector cells.2. Effector cells are over-activated.3. Cell culture contamination (e.g., mycoplasma). | 1. Ensure cells are in the logarithmic growth phase with high viability before starting.2. Use a lower Effector-to-Target (E:T) ratio.3. Regularly test cell lines for contamination. |
| Low or No Target Cell Lysis | 1. Suboptimal E:T ratio.2. Insufficient N-563 concentration.3. Low IL-5Rα expression on target cells.4. Inactive effector cells. | 1. Perform an E:T ratio titration (e.g., 1:1, 5:1, 10:1, 25:1) to find the optimal ratio.[10]2. Titrate N-563 concentration to ensure it is not a limiting factor.3. Confirm IL-5Rα expression on target cells via flow cytometry.4. Check the viability and activation status of effector cells. Cryopreserved effector cells may require an overnight recovery period.[11][12] |
| High Inter-Assay Variability | 1. Inconsistent cell passage numbers.2. Variation in reagent preparation and storage.3. Operator-dependent differences in technique. | 1. Use cells within a consistent and narrow range of passage numbers.2. Prepare fresh reagents and use the same lot of critical reagents (e.g., serum).3. Develop and follow a detailed standard operating procedure (SOP). |
Flow Cytometry for Eosinophil Quantification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Background Staining | 1. Non-specific antibody binding to Fc receptors.2. Excessive antibody concentration.3. Dead cells binding antibodies non-specifically. | 1. Include an Fc blocking step in your protocol.[1][3]2. Titrate your antibodies to determine the optimal concentration.3. Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from the analysis.[13] |
| Weak or No Signal | 1. Low expression of the target antigen.2. Insufficient antibody concentration.3. Inadequate cell permeabilization (for intracellular targets). | 1. Confirm that your target cell population expresses the antigen of interest.2. Increase the antibody concentration.3. If applicable, ensure your permeabilization protocol is effective. |
| Unexpected Cell Populations | 1. Cell doublets or aggregates.2. Sample contamination. | 1. Gently mix cells before staining and running on the cytometer. Consider filtering the cell suspension.2. Ensure samples are fresh and prepared under sterile conditions. |
Experimental Protocols
Protocol 1: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of N-563 to induce the lysis of IL-5Rα-expressing target cells by NK cells.
Materials:
-
Target cells (e.g., IL-5Rα-expressing cell line)
-
Effector cells (e.g., primary human NK cells or an NK cell line)
-
N-563 (Benralizumab)
-
Isotype control antibody
-
Complete cell culture medium
-
Cytotoxicity detection kit (e.g., LDH release assay)
-
96-well cell culture plates
Methodology:
-
Target Cell Preparation:
-
Culture target cells to a logarithmic growth phase.
-
Harvest, wash, and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
-
Antibody Preparation:
-
Prepare serial dilutions of N-563 and the isotype control in complete medium.
-
-
Assay Setup:
-
Add 50 µL of the diluted antibodies to the wells containing target cells.
-
Add 50 µL of effector cells at various E:T ratios (e.g., 10:1 would be 1 x 10^5 effector cells).
-
Controls:
-
Spontaneous Release: Target cells + medium (no effector cells or antibody).
-
Maximum Release: Target cells + lysis buffer (from the cytotoxicity kit).
-
Effector Cell Control: Effector cells alone.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.
-
-
Data Acquisition:
-
Measure cytotoxicity according to the manufacturer's instructions for your chosen detection kit (e.g., measure LDH release).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: Flow Cytometry for Eosinophil Depletion
Objective: To quantify the depletion of eosinophils from a mixed cell population following treatment with N-563.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) containing eosinophils
-
N-563 (Benralizumab)
-
Isotype control antibody
-
Fluorochrome-conjugated antibodies against eosinophil surface markers (e.g., anti-CCR3, anti-Siglec-8)
-
Fc block reagent
-
Viability dye (e.g., 7-AAD)
-
FACS buffer (e.g., PBS + 2% FBS)
-
Flow cytometer
Methodology:
-
Cell Treatment:
-
Isolate PBMCs from whole blood.
-
Incubate PBMCs with N-563 or isotype control at desired concentrations for a specified time (e.g., 24 hours) at 37°C.
-
-
Staining:
-
Harvest and wash the cells.
-
Resuspend cells in FACS buffer.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies against eosinophil markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining:
-
Resuspend the cell pellet in FACS buffer and add the viability dye according to the manufacturer's protocol.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on single, viable cells.
-
Identify the eosinophil population based on the expression of your chosen markers (e.g., CCR3+/Siglec-8+).
-
Calculate the percentage of eosinophils in the N-563-treated samples compared to the isotype control and untreated samples.
-
Data Presentation
Table 1: Example Data for N-563 Mediated ADCC Assay
| N-563 Conc. (ng/mL) | % Specific Lysis (Mean ± SD) | Isotype Control % Specific Lysis (Mean ± SD) |
| 0 | 2.5 ± 1.1 | 2.3 ± 0.9 |
| 1 | 15.2 ± 2.5 | 2.6 ± 1.0 |
| 10 | 45.8 ± 4.1 | 3.1 ± 1.2 |
| 100 | 78.3 ± 5.6 | 3.5 ± 1.4 |
| 1000 | 80.1 ± 5.2 | 3.8 ± 1.5 |
Table 2: Example Data for Eosinophil Depletion by Flow Cytometry
| Treatment | Concentration (µg/mL) | % Eosinophils (of viable cells) (Mean ± SD) |
| Untreated Control | - | 10.2 ± 1.5 |
| Isotype Control | 10 | 9.8 ± 1.3 |
| N-563 | 1 | 4.5 ± 0.8 |
| N-563 | 10 | 0.8 ± 0.3 |
| N-563 | 100 | 0.1 ± 0.05 |
Visualizations
References
- 1. Detection and elimination of non-specific bindings of monoclonal antibodies in t_??_e cell surface marker assay [jstage.jst.go.jp]
- 2. Eliminating Donor Variability in ADCC Assays –Implementation in QC Lot Release [discoverx.com]
- 3. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benralizumab: a unique IL-5 inhibitor for severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. precisionantibody.com [precisionantibody.com]
- 7. susupport.com [susupport.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 13. cytometry.org [cytometry.org]
Preventing N-563 precipitation in media
Technical Support Center: N-563
Welcome to the technical support center for N-563. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent precipitation of N-563 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is N-563 and why does it precipitate in aqueous media?
N-563 (CAS# 140686-92-6) is a research biochemical, an analog of 15-deoxyspergualin.[1] Like many small molecule compounds used in drug discovery, N-563 has low intrinsic solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into the aqueous media. This "solvent shock" can cause the compound to rapidly fall out of solution.[2]
Q2: What are the most common causes of compound precipitation in cell culture?
Several factors can lead to a compound precipitating in cell culture media:
-
Low Aqueous Solubility: The compound is inherently hydrophobic and not readily soluble in water-based media.[3]
-
High Final Concentration: The desired experimental concentration of the compound exceeds its solubility limit in the final medium.[4]
-
Solvent Shock: Diluting a concentrated organic stock solution too quickly into the aqueous medium without proper mixing can create localized areas of high concentration, triggering precipitation.[5]
-
Temperature Shifts: Media is often stored refrigerated and then warmed to 37°C for experiments. Changes in temperature can affect the solubility of compounds.[4]
-
pH Instability: The pH of the medium can influence the solubility of pH-sensitive compounds. Cellular metabolism can also alter the pH of the culture over time.[3]
-
Interactions with Media Components: Compounds may interact with salts, proteins (especially in serum-containing media), or other supplements, affecting their solubility.[6]
Q3: What is the maximum recommended final concentration of DMSO for cell culture experiments?
While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[4] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (media with the same final DMSO concentration but without N-563).[3]
Q4: Is it advisable to filter out the precipitate?
Filtering is not recommended as a solution for precipitation.[3] The act of filtering removes an unknown quantity of the active compound, making the final concentration in your experiment inaccurate and compromising the reliability and reproducibility of your results. The better approach is to address the root cause of the precipitation.[3]
Troubleshooting Guide: Preventing N-563 Precipitation
If you are observing precipitation of N-563, follow this step-by-step guide to identify and resolve the issue.
Step 1: Optimize Stock Solution Preparation
Proper preparation of the stock solution is the most critical step.[5]
-
Use High-Quality Solvent: Use anhydrous, high-purity DMSO. DMSO is hygroscopic (absorbs water from the air), and absorbed water can reduce its ability to dissolve hydrophobic compounds.[5]
-
Create a High-Concentration Stock: Prepare a highly concentrated stock solution (e.g., 10-50 mM). This allows a smaller volume to be added to the culture medium, which minimizes the final concentration of the organic solvent and reduces the risk of solvent shock.[5]
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use brief ultrasonication in a water bath to ensure the compound is fully dissolved, resulting in a clear solution.[5]
-
Proper Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This prevents degradation and avoids repeated freeze-thaw cycles that can promote precipitation.[5]
Step 2: Refine the Dilution Protocol
The method used to dilute the stock solution into the media is crucial.
-
Pre-warm the Medium: Always pre-warm the cell culture medium to the experimental temperature (typically 37°C) before adding the compound.[5]
-
Add Stock to Medium (Not Vice-Versa): Add the small volume of N-563 stock solution directly to the larger volume of pre-warmed media.
-
Mix Rapidly: Add the stock solution drop-wise into the vortex of the media while it is actively being mixed or swirled. This rapid dispersion helps prevent localized high concentrations.[3][5]
-
Consider Serial Dilution: Instead of a single large dilution, performing a stepwise serial dilution in the culture medium can gradually reduce the solvent concentration and help keep the compound in solution.[3]
Step 3: Test and Optimize Experimental Conditions
If precipitation persists, you may need to adjust your experimental parameters.
-
Determine Maximum Solubility: Before conducting a full experiment, determine the maximum solubility of N-563 in your specific cell culture medium. This can be done by preparing a series of dilutions and observing them for precipitation visually or by measuring turbidity with a plate reader.
-
Reduce Final Concentration: The simplest solution may be to lower the final working concentration of N-563 in your experiment to a level below its solubility limit.
-
Incorporate Solubility Enhancers:
-
Serum: If your experimental design allows, using serum-containing medium can aid solubility. Proteins like albumin can bind to the compound and help keep it in solution.[3]
-
Cyclodextrins: For serum-free applications, consider using solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin, which can encapsulate hydrophobic compounds and increase their aqueous solubility.[3]
-
Data Presentation
The following tables provide illustrative data for N-563 solubility. Note: This is hypothetical data for demonstration purposes. Users should determine these parameters empirically for their specific experimental setup.
Table 1: Hypothetical Solubility of N-563 in DMEM at 37°C
| Final DMSO Concentration | Maximum Clear Concentration of N-563 | Observation |
|---|---|---|
| 0.05% | 5 µM | Clear Solution |
| 0.1% | 12 µM | Clear Solution |
| 0.2% | 25 µM | Clear Solution |
| 0.5% | 60 µM | Fine Precipitate after 2h |
| 1.0% | 110 µM | Immediate Cloudiness |
Table 2: Effect of Serum on N-563 Solubility (0.1% Final DMSO)
| Medium Type | Maximum Clear Concentration of N-563 |
|---|---|
| Serum-Free DMEM | 12 µM |
| DMEM + 2% FBS | 20 µM |
| DMEM + 10% FBS | 50 µM |
Experimental Protocols
Protocol 1: Preparation of a 20 mM N-563 Stock Solution in DMSO
-
Materials: N-563 powder (MW: 359.43 g/mol )[1], anhydrous high-purity DMSO, sterile microcentrifuge tubes, ultrasonic water bath.
-
Calculation: To prepare 1 mL of a 20 mM stock, you need: 0.020 mol/L * 0.001 L * 359.43 g/mol = 0.00719 g = 7.19 mg.
-
Procedure: a. Accurately weigh 7.19 mg of N-563 powder into a sterile microcentrifuge tube. b. Add 1 mL of high-purity, anhydrous DMSO to the tube. c. Vortex thoroughly for 1-2 minutes until the powder is dispersed. d. If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is completely clear.[5] e. Prepare single-use aliquots (e.g., 20 µL) and store them at -80°C.
Protocol 2: Dilution of N-563 into Cell Culture Medium for a 10 µM Final Concentration
-
Materials: 20 mM N-563 stock in DMSO, pre-warmed (37°C) cell culture medium.
-
Calculation: A 1:2000 dilution is required (20,000 µM / 10 µM = 2000). The final DMSO concentration will be 100% / 2000 = 0.05%.
-
Procedure: a. Pipette the required volume of pre-warmed medium into a sterile tube (e.g., for 10 mL final volume). b. Calculate the volume of stock needed: 10 mL / 2000 = 0.005 mL = 5 µL. c. While gently vortexing or swirling the tube of medium, add the 5 µL of 20 mM N-563 stock solution drop-by-drop. d. Continue mixing for an additional 10-15 seconds to ensure homogeneity. e. Visually inspect the solution to confirm it is clear before adding it to your cells.
Visualizations
Workflow & Pathway Diagrams
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
N-563 Cytotoxicity Troubleshooting: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Keap1/Nrf2 pathway inhibitor, N-563 (also known as K-563). This guide is designed to address specific issues that may arise during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for N-563 (K-563)?
N-563 is a novel inhibitor of the Keap1/Nrf2 pathway.[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. By inhibiting the interaction between Keap1 and Nrf2, N-563 allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE).[2][3] In cancer cells with aberrant Keap1/Nrf2 pathway activation, this inhibition paradoxically suppresses the expression of downstream target genes involved in antioxidant defense, such as those for glutathione (GSH) production.[1] This leads to an increase in reactive oxygen species (ROS), ultimately resulting in anti-proliferative activity and cell death.[1]
Q2: Why am I not observing any cytotoxic effects with N-563?
There are several potential reasons for a lack of cytotoxicity:
-
Cell Line Insensitivity: Some cell lines may have mutations in the Keap1/Nrf2 pathway that render them insensitive to N-563.[2] It is advisable to use a positive control compound known to modulate this pathway, such as sulforaphane, to confirm that the pathway is functional in your chosen cell line.[2]
-
Suboptimal Concentration: The concentrations of N-563 used may be too low to elicit a cytotoxic response. A dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 50 µM) is recommended to determine the optimal range for your specific cell line.[4]
-
Insufficient Incubation Time: The treatment duration may be too short to induce a cytotoxic effect. Time-course experiments (e.g., 24, 48, 72 hours) are crucial to identify the optimal exposure time.[4]
-
Compound Instability: N-563 may degrade in the cell culture medium over time. It is recommended to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[4]
Q3: My results show high variability between replicate wells. What could be the cause?
High variability in cytotoxicity assays can be attributed to several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure a homogeneous single-cell suspension before plating and visually inspect the plate after seeding to confirm even distribution.[5]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing master mixes for reagents to be added to replicate wells.[5]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the media concentration and affect cell growth. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[5]
-
Incomplete Solubilization of Formazan (MTT Assay): In MTT assays, ensure the complete dissolution of formazan crystals by thorough mixing or using an orbital shaker.[5]
Q4: I am observing high background absorbance in my control wells. What should I do?
High background can skew results and may be caused by:
-
Media Components: Phenol red in the culture medium can interfere with absorbance readings in some assays. Consider using a phenol red-free medium during the assay incubation step.[5] Serum can also contain enzymes like LDH that contribute to the background signal. Reducing the serum concentration or using a serum-free medium during the assay can help.[6]
-
Microbial Contamination: Bacterial or fungal contamination can interfere with the assay reagents. Visually inspect your cultures for any signs of contamination.
-
Compound Interference: N-563 itself might interact with the assay reagents. To test for this, include a control well with the compound in cell-free media.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Vehicle Control
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[7] Include a vehicle-only control to assess the effect of the solvent on cell viability. |
| Cell Health | Use cells that are in the logarithmic growth phase and within a consistent passage number range. Over-confluent or unhealthy cells can show increased spontaneous death. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). |
Issue 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
| Potential Cause | Troubleshooting Steps |
| Different Cellular Mechanisms Measured | MTT assays measure metabolic activity, while LDH assays measure membrane integrity.[5] A compound might decrease metabolic activity without causing immediate membrane rupture. N-563's mechanism of inducing ROS could lead to a metabolic slowdown before cell lysis. |
| Timing of Assay | The kinetics of metabolic inhibition and membrane damage can differ. Perform a time-course experiment for both assays to understand the sequence of events. |
| Compound Interference | N-563 may interfere with one assay but not another. Run cell-free controls for both assays to check for direct interactions with the compound. |
Data Presentation
N-563 (K-563) IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| A549 | Lung Cancer | Data to be determined | Data to be determined | MTT / LDH |
| TGBC24TKB | Gallbladder Cancer | Data to be determined | Data to be determined | MTT / LDH |
| [Your Cell Line 1] | [Cancer Type] | [e.g., 48] | [Your Data] | [e.g., MTT] |
| [Your Cell Line 2] | [Cancer Type] | [e.g., 72] | [Your Data] | [e.g., LDH] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
N-563 (K-563) stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of N-563 in culture medium. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium and add 100 µL of the medium containing different concentrations of N-563 or vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
N-563 (K-563) stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (low serum recommended)
-
LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer from the kit), and a medium background control.
-
Supernatant Collection: After the incubation period, centrifuge the plate if working with suspension cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[9]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[9]
-
Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).[9]
Visualizations
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of N-563.
Caption: General experimental workflow for assessing N-563 cytotoxicity.
Caption: Troubleshooting decision tree for N-563 cytotoxicity assays.
References
- 1. The discovery and characterization of K-563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Refining N-563 treatment duration in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration for the novel kinase inhibitor, N-563, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is N-563 and what is its primary mechanism of action?
A1: N-563 is a novel, ATP-competitive small molecule inhibitor of the tyrosine kinase JAX1. By blocking the phosphorylation of downstream STAT3, N-563 is designed to induce apoptosis in cancer cells where the JAX1/STAT3 signaling pathway is constitutively active.
Q2: What is a recommended starting concentration range for N-563 in in vitro experiments?
A2: For initial experiments, a concentration range of 0.1 µM to 100 µM is recommended.[1] A critical first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line, as this value can vary significantly between different cell types.
Q3: How long should I incubate cells with N-563?
A3: Initial incubation times for in vitro cytotoxicity studies typically range from 24 to 72 hours.[1] For a compound like N-563 that induces apoptosis, significant effects on cell viability may require longer incubation times (e.g., 48 to 72 hours) to allow for the downstream cellular processes to occur.[1][2] A time-course experiment is essential to determine the optimal treatment duration for your experimental goals.[1][2]
Q4: Is N-563 stable in cell culture media?
A4: The stability of any small molecule in cell culture media can be affected by factors like pH, temperature, and interactions with media components.[1] For experiments lasting longer than 48 hours, it is advisable to consider the stability of N-563. If instability is a concern, consider replacing the media with freshly prepared N-563 solution every 24-48 hours.[2]
Q5: Which cell lines are most sensitive to N-563?
A5: Cell lines with documented hyperactivation of the JAX1/STAT3 pathway are predicted to be most sensitive to N-563. It is crucial to select a cell model that is relevant to the disease being studied.[2] Whenever possible, primary cells from patients may provide more clinically relevant data than immortalized cell lines.[2]
Troubleshooting Guides
| Problem | Possible Cause & Solution |
| No or low cytotoxicity observed | 1. Sub-optimal drug concentration: The concentration of N-563 may be too low. Perform a dose-response experiment with a wider concentration range to determine the IC50 value for your cell line.[1]2. Short incubation time: The treatment duration may be insufficient for cytotoxic effects to manifest. Increase the incubation time to 48 or 72 hours. A time-course experiment is the best way to identify the optimal duration.[1]3. Drug instability: N-563 may be degrading in the cell culture medium. For longer experiments, consider replacing the medium with fresh N-563 every 24 hours.[2]4. Cell line resistance: The chosen cell line may not rely on the JAX1/STAT3 pathway for survival. Verify the activation status of the JAX1/STAT3 pathway in your cell line using techniques like Western blotting. |
| High variability between replicates | 1. Inconsistent cell seeding: Ensure a uniform single-cell suspension before plating and be consistent with your seeding density. Cells can respond to drugs differently based on their growth rate and density.[2]2. Edge effects on plates: Evaporation from wells on the edge of a multi-well plate can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.3. Inaccurate drug dilution: Prepare a fresh stock solution of N-563 and perform serial dilutions carefully. Use calibrated pipettes. |
| Unexpected cell morphology or off-target effects | 1. High drug concentration: Very high concentrations of a drug can lead to off-target effects and non-specific toxicity.[3] Use the lowest concentration that produces the desired effect.[3]2. Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5%).[4] |
Data Presentation
Table 1: Effect of N-563 Treatment Duration on IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | JAX1 Status | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| HL-60 | Leukemia | Constitutively Active | 15.2 | 5.1 | 1.8 |
| A549 | Lung Cancer | Wild Type | > 100 | 85.7 | 62.3 |
| MCF-7 | Breast Cancer | Wild Type | > 100 | > 100 | 91.5 |
| U-266 | Myeloma | Constitutively Active | 10.8 | 3.9 | 0.9 |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Objective: To find the cell density that ensures cells are in the exponential growth phase throughout the intended experiment duration.
-
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
At 24, 48, and 72-hour intervals, measure cell viability using an appropriate method (e.g., CellTiter-Glo® or MTT assay).
-
Plot cell growth over time for each density.
-
Select the seeding density that allows for logarithmic growth over the planned treatment period without reaching confluency.
-
Protocol 2: Time-Course Experiment to Determine Optimal N-563 Duration
-
Objective: To identify the incubation time that yields the most significant and reproducible therapeutic window for N-563.
-
Procedure:
-
Seed multiple 96-well plates at the optimal density determined in Protocol 1. Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of N-563 at concentrations around the estimated IC50 value.
-
Treat the cells and incubate separate plates for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay (e.g., MTT).[1]
-
MTT Assay Steps:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
-
Calculate the IC50 value for each time point. The optimal duration is typically the one that provides a stable and potent IC50 value.
-
Mandatory Visualizations
Caption: N-563 signaling pathway.
Caption: Workflow for optimizing N-563 treatment duration.
Caption: Troubleshooting logic for lack of N-563 efficacy.
References
Validation & Comparative
A Comparative Analysis of N-563 and 15-Deoxyspergualin: Immunostimulation versus Immunosuppression
For Immediate Release
In the landscape of immunomodulatory agents, the structural analogs N-563 and 15-deoxyspergualin (15-DOS, Gusperimus) present a fascinating dichotomy. While originating from the same chemical scaffold, these compounds exhibit diametrically opposed effects on the immune system. N-563 has been identified as a novel immunostimulant, enhancing the body's defenses against infection, whereas 15-deoxyspergualin is a potent immunosuppressant utilized in the prevention of organ transplant rejection and the treatment of autoimmune diseases. This guide provides a detailed comparison of their activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: N-563 vs. 15-Deoxyspergualin
| Feature | N-563 | 15-Deoxyspergualin (Gusperimus) |
| Primary Activity | Immunostimulant | Immunosuppressant |
| Mechanism of Action | Enhances neutrophil phagocytosis and delayed-type hypersensitivity. The precise molecular mechanism is still under investigation. | Binds to Hsp70 family proteins, inhibiting NF-κB activation and subsequent pro-inflammatory gene expression. Suppresses T and B cell proliferation and maturation. |
| Therapeutic Potential | Anti-infective agent | Prevention of organ transplant rejection, treatment of autoimmune diseases. |
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the biological activities of N-563 and 15-deoxyspergualin.
Table 1: In Vivo Efficacy of N-563 in a Murine Model of Candida albicans Infection
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Normal Mice | 10 mg/kg for 3 days prior to infection | Significantly prolonged survival time. | [1] |
| Immunosuppressed Mice (Cyclophosphamide-treated) | 3 and 10 mg/kg for 3 days prior to infection | Significantly prolonged survival time. | [1] |
| - | - | Augmented phagocytic activity of neutrophils. | [1] |
| - | - | Enhanced delayed-type hypersensitivity reaction against C. albicans. | [1] |
Table 2: Immunosuppressive Activity of 15-Deoxyspergualin
| Assay | Cell Line/Animal Model | IC50 / Effective Dose | Key Findings | Reference |
| In Vitro Antiproliferative Activity | Mouse EL-4 lymphoma cells | IC50: 0.02 µg/mL | Inhibited cell growth. | [2] |
| In Vivo Heart Allograft Survival | Rat | 2.5 mg/kg and 5 mg/kg | Significantly prolonged graft survival. | [3] |
| In Vivo Kidney Allograft Rejection | Human | Dose-finding study | Effective in treating renal transplant rejection. | [4] |
| NF-κB Inhibition | - | - | Correlated with decreases in NF-κB and kappa light chain expression. | [5] |
Mechanisms of Action: A Study in Contrasts
The opposing effects of N-563 and 15-deoxyspergualin stem from their distinct interactions with cellular signaling pathways.
15-Deoxyspergualin: A Suppressor of Immune Activation
15-Deoxyspergualin exerts its immunosuppressive effects primarily through the inhibition of the NF-κB signaling pathway. This is a critical pathway for the transcription of pro-inflammatory genes. The proposed mechanism involves the binding of 15-DOS to members of the 70-kilodalton heat shock protein (Hsp70) family. This interaction is thought to interfere with the cellular machinery responsible for activating NF-κB, thereby preventing its translocation to the nucleus and the subsequent expression of genes involved in inflammation and immune responses. This leads to the suppression of T and B cell proliferation and maturation.
N-563: An Enhancer of Innate Immunity
The mechanism of N-563's immunostimulatory activity is less well-defined but is characterized by its ability to bolster the innate immune response. In vivo studies have demonstrated that N-563 enhances the phagocytic activity of neutrophils, a critical first line of defense against pathogens. It also promotes the delayed-type hypersensitivity (DTH) response, a T-cell-mediated inflammatory reaction. The molecular targets and signaling pathways that N-563 modulates to achieve these effects are currently an active area of research.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of key experimental protocols used to evaluate the activities of N-563 and 15-deoxyspergualin.
Murine Model of Candida albicans Infection (for N-563 evaluation)
This in vivo model is used to assess the efficacy of antimicrobial and immunostimulatory agents.
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used. For studies involving immunosuppression, mice can be treated with agents like cyclophosphamide prior to infection.[1]
-
Inoculum Preparation: Candida albicans strains (e.g., SC5314) are cultured on a suitable medium like Sabouraud dextrose agar. The yeast cells are then harvested, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to a desired concentration.[6][7]
-
Infection: A defined number of colony-forming units (CFU) of C. albicans is injected intravenously into the mice.[7][8]
-
Treatment: N-563 is administered to the mice, typically via intraperitoneal injection, at specified doses and time points relative to the infection.[1]
-
Outcome Measures:
-
Survival: Mice are monitored daily, and survival rates are recorded.
-
Fungal Burden: At specific time points, organs (e.g., kidneys) are harvested, homogenized, and plated to determine the number of CFU.
-
Immunological Parameters: Phagocytic activity of isolated neutrophils can be assessed ex vivo, and delayed-type hypersensitivity can be measured by challenging sensitized mice with a C. albicans antigen and measuring the resulting inflammation.[1]
-
Mixed Lymphocyte Reaction (MLR) (for 15-Deoxyspergualin evaluation)
The MLR is a standard in vitro assay to assess the immunosuppressive potential of a compound by measuring the proliferation of T cells in response to allogeneic stimulation.[9][10]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different, unrelated donors (allogeneic).
-
One-Way MLR: To measure the response of one T cell population, the PBMCs from one donor (the stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: The responder PBMCs are co-cultured with the treated stimulator PBMCs in the presence of varying concentrations of the test compound (15-deoxyspergualin).
-
Proliferation Assay: After a set incubation period (typically 3-7 days), T cell proliferation is measured. This is commonly done by assessing the incorporation of a radioactive tracer (e.g., [³H]-thymidine) or a fluorescent dye (e.g., CFSE) into the DNA of proliferating cells.[9]
-
Data Analysis: The concentration of the compound that inhibits T cell proliferation by 50% (IC50) is calculated to determine its immunosuppressive potency.
Conclusion
N-563 and 15-deoxyspergualin, despite their structural similarities, represent a compelling example of how subtle molecular modifications can lead to profoundly different biological activities. While 15-deoxyspergualin is a well-characterized immunosuppressant with established clinical applications, N-563 is an emerging immunostimulant with potential as an anti-infective agent. Further research into the molecular mechanisms of N-563 is warranted to fully elucidate its therapeutic potential and to understand the structure-activity relationships that govern the opposing immunomodulatory effects within this class of compounds. This comparative guide serves as a foundational resource for researchers navigating the complexities of these two intriguing molecules.
References
- 1. The novel immunostimulant N-563, an analogue of deoxyspergualin, promotes resistance to Candida albicans infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The long-lasting antiproliferative effect of 15-deoxyspergualin through its spermidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new immunosuppressant, 15-deoxyspergualin, on heterotopic rat heart transplantation, in comparison with cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of renal transplant rejection with 15-deoxyspergualin--a dose-finding study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the mechanism of action of the immunosuppressant 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 9. marinbio.com [marinbio.com]
- 10. revvity.com [revvity.com]
Validating the Binding Affinity of Novel SARS-CoV-2 Mpro Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the binding affinity of novel therapeutic candidates, such as N-563, against the SARS-CoV-2 Main Protease (Mpro). By comparing experimental data with established Mpro inhibitors, researchers can effectively benchmark the potency and potential of new compounds. This document outlines key experimental protocols and presents comparative binding affinity data for well-characterized Mpro inhibitors.
Comparative Binding Affinity of Known Mpro Inhibitors
The validation of a new Mpro inhibitor requires benchmarking against existing compounds. The following table summarizes the binding affinities of prominent Mpro inhibitors. It is important to note that these values are compiled from various studies and direct comparison should be approached with caution, as experimental conditions can differ.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| Nirmatrelvir | Biochemical Assay | K | 0.93 | [1] |
| FRET-based Assay | IC | 22 | [2] | |
| Ensitrelvir | FRET-based Assay | IC | 13 | [2] |
| GC376 | Biochemical Assay | IC | 40 - 53 | [3] |
| Boceprevir | Biochemical Assay | IC | ~8000 | [4] |
| Calpain Inhibitor XII | FRET-based Assay | IC | 450 | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. K-d: Dissociation constant. FRET: Förster Resonance Energy Transfer.
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is critical. The following are detailed protocols for two widely used label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique for monitoring molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[6][7]
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_d) of an inhibitor binding to SARS-CoV-2 Mpro.
Materials:
-
Purified, active SARS-CoV-2 Mpro (ligand)
-
Inhibitor compound (analyte)
-
SPR instrument and sensor chips (e.g., CM5 dextran chip)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]
-
-
Ligand Immobilization:
-
Inject the purified SARS-CoV-2 Mpro, diluted in an appropriate immobilization buffer, over the activated surface. The protein will covalently couple to the surface via its primary amine groups.
-
Inject ethanolamine to deactivate any remaining active esters on the surface, blocking non-specific binding.[8]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor compound (analyte) in running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.
-
Inject the analyte dilutions over the immobilized Mpro surface at a constant flow rate. This is the association phase .
-
Switch back to flowing only the running buffer over the surface. This is the dissociation phase .
-
After each cycle, regenerate the sensor surface with a mild acidic or basic solution to remove any bound analyte, preparing it for the next injection.
-
-
Data Analysis:
-
The instrument records the binding response in Resonance Units (RU).
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves for all concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and calculate the K_d (K_d = k_d/k_a).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Objective: To obtain a complete thermodynamic profile of the inhibitor-Mpro interaction.
Materials:
-
Purified, active SARS-CoV-2 Mpro
-
Inhibitor compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze both the Mpro protein and the inhibitor compound against the same buffer to minimize buffer mismatch effects.
-
Determine the concentrations of the protein and ligand accurately. The protein is typically placed in the sample cell and the ligand in the injection syringe.
-
-
ITC Experiment Setup:
-
Load the Mpro solution into the sample cell and the inhibitor solution into the titration syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor from the syringe into the Mpro solution in the sample cell.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.
-
-
Data Analysis:
-
The raw data appears as a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: the binding constant (K_a, from which K_d is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of the Main Protease in the viral life cycle and the general workflow for validating inhibitor binding affinity using SPR.
Caption: SARS-CoV-2 Mpro proteolytic pathway and point of inhibition.
Caption: General experimental workflow for Surface Plasmon Resonance (SPR).
References
- 1. Contribution of the catalytic dyad of SARS-CoV-2 main protease to binding covalent and noncovalent inhibitors | ORNL [ornl.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of SARS‐CoV‐2 Main Protease Inhibitors Using Structure Based Virtual Screening and Molecular Dynamics Simulation of DrugBank Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
A Comparative Guide to N-563 (Benralizumab) and Other Biologic Agents for Severe Eosinophilic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-563 (benralizumab) with other leading immunosuppressive biologics for the treatment of severe eosinophilic asthma: mepolizumab, reslizumab, and dupilumab. The information is compiled from publicly available clinical trial data and scientific literature to assist in research and development decisions.
Executive Summary
Severe eosinophilic asthma is a phenotype of asthma characterized by a high count of eosinophils in the blood and airways, leading to chronic inflammation and frequent exacerbations. Biologic therapies targeting the underlying inflammatory pathways have revolutionized the management of this condition. N-563 (benralizumab) is a monoclonal antibody that distinguishes itself by targeting the alpha subunit of the interleukin-5 receptor (IL-5Rα), leading to the depletion of eosinophils. This guide compares its efficacy, safety, and mechanism of action with other key biologics: mepolizumab and reslizumab, which target IL-5 itself, and dupilumab, which targets the IL-4 and IL-13 pathways.
Mechanism of Action
The distinct mechanisms of action of these biologics are crucial to understanding their clinical profiles.
-
N-563 (Benralizumab): Benralizumab is a humanized, afucosylated monoclonal antibody that binds to the IL-5 receptor α-chain (IL-5Rα) on the surface of eosinophils and basophils.[1][2] This binding prevents IL-5 from activating the receptor.[1][2] Furthermore, the afucosylation of the Fc region of benralizumab enhances its binding to FcγRIIIa on natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and subsequent apoptosis (programmed cell death) of eosinophils and basophils.[2][3] This results in rapid and near-complete depletion of these cells from the bloodstream and tissues.[3]
-
Mepolizumab and Reslizumab: Both mepolizumab and reslizumab are monoclonal antibodies that directly target and neutralize circulating interleukin-5 (IL-5).[4][5][6] IL-5 is a key cytokine responsible for the maturation, activation, and survival of eosinophils.[4] By binding to IL-5, these drugs prevent it from interacting with its receptor on the surface of eosinophils, thereby inhibiting eosinophilic inflammation.[4][6]
-
Dupilumab: Dupilumab is a fully human monoclonal antibody that targets the alpha subunit of the IL-4 receptor (IL-4Rα).[7][8] This receptor subunit is shared by both the IL-4 and IL-13 signaling pathways.[7][8] By blocking IL-4Rα, dupilumab inhibits the signaling of both IL-4 and IL-13, which are key drivers of type 2 inflammation, a broader inflammatory response that includes eosinophilic inflammation.[8][9]
Signaling Pathway Diagrams
Figure 1: Benralizumab (N-563) blocks the IL-5 receptor and induces eosinophil apoptosis via ADCC.
Figure 2: Mepolizumab and Reslizumab neutralize circulating IL-5, preventing its binding to the receptor.
Figure 3: Dupilumab blocks the shared IL-4Rα subunit, inhibiting both IL-4 and IL-13 signaling pathways.
Comparative Efficacy Data from Key Clinical Trials
The following tables summarize the primary efficacy endpoints from pivotal Phase 3 clinical trials for each biologic. It is important to note that direct head-to-head comparisons are limited, and these data are from separate placebo-controlled trials.
| Table 1: Reduction in Annualized Asthma Exacerbation Rate (AAER) | | :--- | :--- | :--- | :--- | :--- | | Drug | Trial(s) | Patient Population | AAER Reduction vs. Placebo | Citation(s) | | Benralizumab (N-563) | SIROCCO & CALIMA | Severe, uncontrolled eosinophilic asthma | Up to 51% |[4][5] | | Mepolizumab | MENSA & DREAM | Severe eosinophilic asthma | 47% - 52% |[8][10] | | Reslizumab | Studies 1 & 2 | Inadequately controlled asthma with elevated eosinophils | 50% - 59% |[3][11] | | Dupilumab | LIBERTY ASTHMA QUEST | Uncontrolled, moderate-to-severe asthma | 47.7% (overall population) |[12] |
| Table 2: Improvement in Lung Function (Pre-Bronchodilator FEV1) | | :--- | :--- | :--- | :--- | :--- | | Drug | Trial(s) | Patient Population | Improvement in FEV1 vs. Placebo | Citation(s) | | Benralizumab (N-563) | SIROCCO & CALIMA | Severe, uncontrolled eosinophilic asthma | Up to 159 mL |[4] | | Mepolizumab | MENSA | Severe eosinophilic asthma | 100 mL |[13] | | Reslizumab | Phase 3 Study | Inadequately controlled asthma with elevated eosinophils | 115 mL - 160 mL |[1] | | Dupilumab | LIBERTY ASTHMA QUEST | Uncontrolled, moderate-to-severe asthma | 140 mL |[12] |
| Table 3: Oral Corticosteroid (OCS) Dose Reduction | | :--- | :--- | :--- | :--- | :--- | | Drug | Trial | Patient Population | Median Reduction in OCS Dose vs. Placebo | Citation(s) | | Benralizumab (N-563) | ZONDA | OCS-dependent severe eosinophilic asthma | 75% vs. 25% |[14][15] | | Mepolizumab | SIRIUS | OCS-dependent severe eosinophilic asthma | 50% vs. 0% |[16] | | Dupilumab | VENTURE | OCS-dependent severe asthma | 70.1% vs. 41.9% |[17] | | Reslizumab | N/A | Data on OCS reduction from pivotal trials is less prominent. | N/A | |
Safety Profile Comparison
All four biologics are generally well-tolerated. The most common adverse events are injection site reactions, nasopharyngitis, and headache.[4][10][12] Anaphylactic reactions have been reported with reslizumab.[11] Transient peripheral blood eosinophilia has been observed with dupilumab.[12]
Experimental Protocols
Key Clinical Trial Designs
The efficacy and safety of these biologics were established in multicenter, randomized, double-blind, placebo-controlled trials.
-
Benralizumab (SIROCCO, CALIMA, ZONDA): The SIROCCO and CALIMA trials evaluated the efficacy of benralizumab in reducing the annual rate of asthma exacerbations in patients with severe, uncontrolled asthma with eosinophilia.[4][5] The ZONDA trial specifically assessed the oral corticosteroid-sparing effect of benralizumab.[14][15] Patients were typically adults and adolescents with a history of exacerbations despite treatment with high-dose inhaled corticosteroids and long-acting beta-agonists.
-
Mepolizumab (DREAM, MENSA, SIRIUS): The DREAM and MENSA studies investigated the effect of mepolizumab on reducing exacerbation rates in patients with severe eosinophilic asthma.[8][10] The SIRIUS study focused on the OCS-sparing effect.[16] Inclusion criteria generally required a history of recurrent exacerbations and evidence of eosinophilic inflammation.
-
Reslizumab (Phase 3 Trials): The pivotal Phase 3 trials for reslizumab enrolled patients with inadequately controlled asthma and elevated blood eosinophil counts, assessing the reduction in clinical asthma exacerbations as the primary endpoint.[3][11]
-
Dupilumab (LIBERTY ASTHMA QUEST): The QUEST study evaluated dupilumab in a broader population of patients with uncontrolled, moderate-to-severe asthma, with co-primary endpoints of severe exacerbation rate and change in pre-bronchodilator FEV1.[12][18]
Measurement of Key Endpoints
-
Eosinophil Count: Blood eosinophil counts are typically measured using automated hematology analyzers with flow cytometry-based methods.[19] This technique allows for the accurate quantification of eosinophils per microliter of blood.
-
Asthma Control Questionnaire (ACQ): The ACQ is a validated questionnaire used to measure asthma control.[15] It consists of seven questions assessing symptoms, activity limitation, and rescue bronchodilator use over the previous week, with scores ranging from 0 (totally controlled) to 6 (severely uncontrolled).[15]
Experimental Workflow for a Typical Biologic Clinical Trial
Figure 4: A simplified workflow for a typical randomized controlled trial of a biologic for severe asthma.
Conclusion
N-563 (benralizumab) is a potent immunosuppressive agent for severe eosinophilic asthma with a unique mechanism of action that leads to rapid and significant depletion of eosinophils. Clinical trial data demonstrate its efficacy in reducing exacerbations, improving lung function, and enabling oral corticosteroid reduction, with a safety profile comparable to other biologics. While direct comparative trials are limited, the available data suggest that benralizumab, mepolizumab, reslizumab, and dupilumab all offer significant benefits for patients with severe eosinophilic asthma. The choice of agent may depend on specific patient characteristics, biomarker profiles, and the desired therapeutic effect. This guide provides a foundational comparison to aid in further research and development in this critical area of respiratory medicine.
References
- 1. Reslizumab for Inadequately Controlled Asthma With Elevated Blood Eosinophil Levels: A Randomized Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Reslizumab aces pivotal trials in asthma with eosinophilia | MDedge [mdedge.com]
- 4. astrazeneca.com [astrazeneca.com]
- 5. Results - Clinical Review Report: Benralizumab (Fasenra) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mabs for treating asthma: omalizumab, mepolizumab, reslizumab, benralizumab, dupilumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. SUMMARY OF DREAM (MEA112997) AND LONG-TERM EXTENSION STUDY (MEA115666) - Mepolizumab (Nucala) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy and safety of treatment with biologicals (benralizumab, dupilumab, mepolizumab, omalizumab and reslizumab) for severe eosinophilic asthma. A systematic review for the EAACI Guidelines - recommendations on the use of biologicals in severe asthma. [sonar.ch]
- 10. Mepolizumab reduces exacerbations in patients with severe eosinophilic asthma, irrespective of body weight/body mass index: meta-analysis of MENSA and MUSCA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reslizumab for inadequately controlled asthma with elevated blood eosinophil counts: results from two multicentre, parallel, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of mepolizumab in Korean patients with severe eosinophilic asthma from the DREAM and MENSA studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase III ZONDA trial for benralizumab shows ability to reduce oral steroid use in severe asthma patients [astrazeneca-us.com]
- 15. astrazeneca.ca [astrazeneca.ca]
- 16. Mabs for treating asthma: omalizumab, mepolizumab, reslizumab, benralizumab, dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. Dupilumab efficacy and safety in Latin American patients with uncontrolled, moderate-to-severe asthma: phase 3 LIBERTY ASTHMA QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of K-563: A Guide to Specificity and Selectivity in Keap1/Nrf2 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity and selectivity of K-563, a novel inhibitor of the Keap1/Nrf2 pathway, against other known modulators of this critical cellular stress response pathway. The following sections detail the performance of K-563 in relation to its mechanism of action, potency, and off-target effects, supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in research and drug development.
Introduction to K-563 and the Keap1/Nrf2 Pathway
The Keap1/Nrf2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2, where it activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
K-563 is a novel small molecule inhibitor of the Keap1/Nrf2 pathway, isolated from Streptomyces sp.[1] It has been identified as a promising lead compound for anti-cancer therapy, particularly in tumors with mutations in Keap1 or Nrf2 that lead to constitutive pathway activation and chemoresistance.[1] This guide will compare K-563 to other well-characterized Keap1/Nrf2 pathway inhibitors: ML385, Brusatol, Trigonelline, and Bardoxolone Methyl.
Comparative Potency and Selectivity
The table below summarizes the key characteristics of K-563 and its comparators, focusing on their mechanism of action, potency, and known selectivity profiles. It is important to note that comprehensive, publicly available off-target screening data for K-563 is limited.
| Compound | Mechanism of Action | Primary Target(s) | Potency (IC50/EC50) | Known Off-Targets and Selectivity Profile |
| K-563 | Inhibits the transcriptional activity of Nrf2.[1] | Keap1/Nrf2 Pathway | 0.19 µM (ARE-luciferase reporter assay in A549 cells).[1] | Selective for the Keap1/Nrf2 pathway over the E-cadherin promoter (IC50 = 8.9 µM).[1] Broader selectivity panel data is not publicly available. |
| ML385 | Directly binds to the Neh1 domain of Nrf2, preventing its binding to the Antioxidant Response Element (ARE). | Nrf2 | 1.9 µM (inhibition of NRF2-MAFG complex binding to DNA).[2][3][4][5] | Profiled against a panel of ~170 kinases at 5 µM and showed no significant inhibition.[2] Potential for interaction with other bZIP domain-containing transcription factors exists.[2] |
| Brusatol | General inhibitor of protein translation (both cap-dependent and cap-independent).[6][7] | Protein Synthesis | EC50 of ~40 nM for reducing NRF2 protein levels in cancer cell lines.[6] | Broad off-target effects due to its mechanism. Also inhibits STAT3, JAK1/2, and Src signaling,[8] and decreases HIF-1α expression.[9] |
| Trigonelline | Nrf2 inhibitor; may act via the EGFR signaling pathway.[10] | Nrf2 Pathway | Data on direct IC50 for Nrf2 inhibition is not consistently reported. | Also reported to have effects on phospholipase Cγ1, PI3K, and Akt phosphorylation.[11] |
| Bardoxolone Methyl | Covalent inhibitor of Keap1, leading to Nrf2 activation. | Keap1 | EC50 of 9.2 nM in an ARE reporter assay.[12] | Can modulate the NF-κB pathway.[13] Clinical studies have noted effects on liver enzymes (ALT, AST), suggesting potential off-target liabilities or pharmacological induction. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams illustrate the Keap1/Nrf2 signaling pathway and a general experimental workflow for assessing inhibitor specificity and selectivity.
References
- 1. The discovery and characterization of K-563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 6. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brusatol-Mediated Inhibition of c-Myc Increases HIF-1α Degradation and Causes Cell Death in Colorectal Cancer under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of N-563 (K-563) Effects in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the effects of the Nrf2 inhibitor K-563 across various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Keap1-Nrf2 pathway. This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes the underlying signaling pathway.
Introduction to K-563 and the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[2] However, in many cancer types, mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2) lead to the constitutive activation of Nrf2. This aberrant activation provides cancer cells with a survival advantage by enhancing their antioxidant capacity and resistance to chemotherapy.
K-563 is a novel, small-molecule inhibitor of the Keap1-Nrf2 pathway, isolated from Streptomyces sp.[3] It has been shown to suppress the expression of Nrf2 downstream target genes, leading to an increase in reactive oxygen species (ROS) and the inhibition of cancer cell proliferation.[3][4] This guide will cross-validate these effects in different cell lines and compare K-563 with other known Nrf2 inhibitors.
Data Presentation: Effects of K-563 and Comparators
The following tables summarize the anti-proliferative effects of K-563 and a comparator Nrf2 inhibitor, Brusatol, in various cancer cell lines. It is important to note that the data for K-563 and Brusatol are from separate studies and not from a direct head-to-head comparison.
Table 1: Anti-proliferative Activity (IC50) of K-563 in Human Cancer Cell Lines
| Cell Line | Cancer Type | KEAP1/NFE2L2 Status | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | KEAP1 mutant | Not explicitly stated, but showed anti-proliferative activity | [3] |
| TGBC24TKB | Gallbladder cancer | Not specified | Not explicitly stated, but suppressed cell proliferation | [5] |
| Other KEAP1 or NFE2L2 mutated cancer cells | Various | Mutant | Exerted anti-proliferative activities | [3] |
| BEAS-2B | Normal human lung cells | Wild-type | Not affected by K-563 | [5] |
Table 2: Anti-proliferative Activity (IC50) of Brusatol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal cancer | ~100 | [6] |
| CT26 | Colorectal cancer (murine) | ~300 | [6] |
| PANC-1 | Pancreatic cancer | 360 | [1] |
| SW1990 | Pancreatic cancer | 100 | [1] |
| U251 (IDH1-mutated) | Glioma | ~20 | [1] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of compounds like K-563.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well microplates
-
K-563 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Cellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures the intracellular accumulation of ROS, a key effect of Nrf2 inhibition.
Materials:
-
Adherent cancer cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 24-well plate) and treat with the test compound as required.[7][8]
-
DCFH-DA Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a working concentration of 10-25 µM in pre-warmed serum-free medium.[7][9]
-
Staining: Remove the treatment medium, wash the cells once with serum-free medium, and then incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C, protected from light.[7][10]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[7]
-
Detection:
-
Fluorescence Microscopy: Add PBS to the wells and capture images using a fluorescence microscope with excitation/emission wavelengths of approximately 485/535 nm.[7][8]
-
Microplate Reader: Lyse the cells and measure the fluorescence intensity of the lysate in a 96-well black plate at an excitation/emission of 485/535 nm.[7][8]
-
Real-Time Quantitative PCR (RT-qPCR) for Nrf2 Target Genes
This protocol quantifies the mRNA expression levels of Nrf2 downstream target genes to confirm pathway inhibition.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Nrf2 target genes (e.g., NQO1, GCLC, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.[11]
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.[11]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.[12]
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under normal and stress conditions, and the point of inhibition by K-563.
Experimental Workflow for K-563 Evaluation
Caption: Experimental workflow for evaluating the in vitro effects of K-563 on cancer cell lines.
Conclusion
K-563 demonstrates promising activity as an inhibitor of the Keap1-Nrf2 pathway in cancer cells with aberrant Nrf2 activation. The available data indicates that K-563 can suppress the proliferation of various cancer cell lines, in part by increasing intracellular ROS levels and downregulating Nrf2 target genes.[3][5] This guide provides a framework for researchers to further investigate K-563 and similar compounds. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies aimed at targeting this critical cancer cell survival pathway. Future research should focus on direct comparative studies of different Nrf2 inhibitors in a broad panel of cell lines to better understand their relative potencies and therapeutic potential.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. BEAS-2B Cells [cytion.com]
- 9. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellosaurus cell line BEAS-2B (CVCL_0168) [cellosaurus.org]
- 11. BEAS-2B Cells | Applied Biological Materials Inc. [abmgood.com]
- 12. TECRL Knockout cell line (BEAS-2B) - CD Biosynsis [biosynsis.com]
Mechanism of Action: Targeting the BCR-ABL Kinase
A Comparative Analysis of Imatinib and Its Analogs in Targeting the BCR-ABL Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of Imatinib (marketed as Gleevec®) and its second-generation analogs, Nilotinib and Dasatinib.[1][2][3][4][5] These compounds are tyrosine kinase inhibitors (TKIs) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7][8] This analysis is based on their mechanism of action, in vitro potency, and pharmacokinetic profiles, supported by experimental data.
The hallmark of CML is the Philadelphia chromosome, resulting from a translocation that creates the BCR-ABL fusion gene.[6][7] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[6][7][9] Imatinib and its analogs function by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and downstream signaling pathways.[6][7] While Imatinib binds to the inactive conformation of the kinase, Dasatinib is capable of binding to the active conformation.[6][10] Nilotinib, a structural analog of Imatinib, also binds to the inactive conformation but with higher affinity.[8][11]
Data Presentation: In Vitro Potency and Kinase Selectivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Imatinib, Nilotinib, and Dasatinib against the wild-type BCR-ABL kinase and other relevant kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values Against Wild-Type BCR-ABL Kinase
| Compound | Wild-Type BCR-ABL IC50 (nM) | Reference(s) |
| Imatinib | ~25-100 | [12] |
| Nilotinib | <30 | [13] |
| Dasatinib | ~1-5 | [10][14] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | Imatinib | Nilotinib | Dasatinib | Reference(s) |
| c-ABL | 400 | 28 | 8 | [11] |
| c-KIT | 100 | 210 | - | [8][15] |
| PDGFR | 100 | 69 | - | [8][15] |
| SRC-family kinases | >10,000 | >10,000 | ~0.5-15 | [11] |
Experimental Protocols
Cell-Based Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the viability of BCR-ABL positive cells by 50%.[12]
-
Cell Culture: A BCR-ABL positive cell line, such as K562, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Compound Preparation: The test compounds (Imatinib, Nilotinib, Dasatinib) are dissolved in a suitable solvent, typically DMSO, to create stock solutions.[13][15] A series of dilutions are then prepared in the cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the compounds or a vehicle control (e.g., DMSO).[15]
-
Viability Assessment: After a set incubation period (e.g., 48 or 72 hours), cell viability is assessed using a method such as the MTS or MTT assay.[15][16] This involves adding the reagent to the wells and measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the vehicle control.[12] The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]
In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the isolated BCR-ABL kinase.
-
Kinase and Substrate Preparation: Recombinant BCR-ABL kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in a reaction buffer.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the inhibitor or a vehicle control.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]-ATP) and the substrate.[17]
-
Reaction Termination and Detection: After a specific time, the reaction is stopped. The amount of phosphorylated substrate is then quantified. For radioactive assays, this can be done by separating the phosphorylated substrate and measuring radioactivity.[17] For non-radioactive assays, methods like ELISA or fluorescence-based detection can be used.[18]
-
IC50 Calculation: The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the control wells. The IC50 value is then determined by non-linear regression analysis.
Mandatory Visualization
Caption: BCR-ABL signaling pathway and TKI inhibition point.
Caption: Workflow for cell-based kinase inhibitor screening.
Comparative Performance Analysis
-
Potency: Dasatinib exhibits the highest potency against wild-type BCR-ABL, followed by Nilotinib, and then Imatinib.[10][11][13][14] This increased potency is a key advantage of the second-generation inhibitors.
-
Selectivity: Imatinib and Nilotinib have a relatively narrow kinase selectivity profile, primarily targeting ABL, c-KIT, and PDGFR.[8][11][15] Dasatinib, on the other hand, is a multi-targeted inhibitor, potently inhibiting SRC-family kinases in addition to ABL kinases.[11] This broader activity can be beneficial but may also contribute to a different side-effect profile.
-
Resistance: A significant challenge with Imatinib therapy is the development of resistance, often due to point mutations in the ABL kinase domain.[11] Nilotinib and Dasatinib were specifically developed to overcome many of these mutations and are effective against a majority of Imatinib-resistant forms, with the notable exception of the T315I mutation.[19][20]
-
Pharmacokinetics: All three drugs are orally administered.[21] Dasatinib is rapidly absorbed, with a half-life of 3-5 hours.[22] Imatinib and Nilotinib have longer half-lives.[23] The pharmacokinetic properties of these drugs can be influenced by co-administered medications that affect cytochrome P450 enzymes.[21]
Conclusion
The development of Imatinib analogs has significantly advanced the treatment of CML. Nilotinib and Dasatinib offer greater potency and the ability to overcome most instances of Imatinib resistance.[11] The choice between these agents may depend on the specific BCR-ABL mutation status, patient comorbidities, and tolerance. Dasatinib's broader kinase inhibition profile distinguishes it from the more selective Imatinib and Nilotinib, which has implications for both efficacy and potential off-target effects.[11] This comparative guide provides a foundational understanding for researchers and clinicians in the field of targeted cancer therapy.
References
- 1. GENERIC IMATINIB VS GLEEVEC | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. drugs.com [drugs.com]
- 3. [Comparison of generic and original imatinib in the treatment of newly diagnosed patients with chronic myelogenous leukemia in chronic phase: a multicenter retrospective clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparable efficacy and safety of generic and branded imatinib for patients with chronic myeloid leukemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gleevec vs Imatinib Comparison - Drugs.com [drugs.com]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. ashpublications.org [ashpublications.org]
- 22. researchgate.net [researchgate.net]
- 23. Therapeutic Drug Monitoring of Imatinib, Nilotinib, and Dasatinib for Patients with Chronic Myeloid Leukemia [jstage.jst.go.jp]
N-563 results validation with genetic approaches
An objective comparison guide for researchers, scientists, and drug development professionals on the validation of N-563's results using genetic approaches.
Abstract
This guide provides a comparative overview of genetic approaches for validating the experimental results of the hypothetical molecule N-563. Due to the ambiguous identity of "N-563" in publicly available information, this document outlines a generalized framework that can be adapted once the specific nature of N-563 (e.g., a kinase inhibitor, a receptor agonist, etc.) is clarified. The methodologies, data presentation, and visualizations detailed below serve as a template for the rigorous validation of a therapeutic candidate's mechanism of action and on-target effects.
Introduction to Target Validation with Genetic Approaches
Target validation is a critical step in drug discovery and development, confirming that the modulation of a specific biological target with a compound like N-563 leads to the desired therapeutic effect.[1][2] Genetic methods are powerful tools for target validation as they allow for the direct manipulation of the proposed target's expression or function, thereby mimicking the effect of a therapeutic agent.[2][3] Common genetic approaches include CRISPR/Cas9-mediated gene editing, RNA interference (RNAi), and the use of knockout/knock-in animal models.[2][4][5] These techniques provide a high degree of specificity in confirming the on-target effects of a compound and can help to deconvolute off-target effects.[1]
Hypothetical Scenario: N-563 as a Novel Kinase Inhibitor
For the purpose of this guide, we will hypothesize that N-563 is a novel inhibitor of a specific kinase, "Kinase X," which is implicated in a cancer signaling pathway. The following sections will detail the experimental workflows and data presentation for validating N-563's efficacy and on-target activity against Kinase X.
Experimental Protocols for Genetic Validation
CRISPR/Cas9-Mediated Knockout of Kinase X
Objective: To determine if the genetic knockout of Kinase X phenocopies the anti-proliferative effects of N-563 in cancer cell lines.
Methodology:
-
gRNA Design and Cloning: Design and clone two independent guide RNAs (gRNAs) targeting distinct exons of the gene encoding Kinase X into a Cas9-expressing lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line.
-
Selection and Clonal Isolation: Select for transduced cells and perform single-cell cloning to isolate clonal populations.
-
Validation of Knockout: Confirm the knockout of Kinase X at the genomic, transcript, and protein levels using Sanger sequencing, qPCR, and Western blotting, respectively.
-
Phenotypic Assays: Perform cell proliferation assays (e.g., MTS or CellTiter-Glo) on the knockout and wild-type cell lines.
-
N-563 Treatment: Treat both knockout and wild-type cell lines with a dose-response of N-563 to assess changes in sensitivity.
RNA Interference (RNAi)-Mediated Knockdown of Kinase X
Objective: To assess the transient effect of reducing Kinase X expression on cellular phenotype and sensitivity to N-563.
Methodology:
-
siRNA Design and Synthesis: Synthesize at least two independent small interfering RNAs (siRNAs) targeting the mRNA of Kinase X. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the target cancer cell line with the siRNAs using a suitable lipid-based transfection reagent.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA and protein levels via qPCR and Western blotting 48-72 hours post-transfection.
-
Phenotypic and Drug Treatment Assays: Concurrently with validation, perform cell viability and apoptosis assays, and treat with N-563 to determine if knockdown sensitizes cells to the compound.
Data Presentation: Comparative Analysis
The quantitative data from the genetic validation experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of Anti-Proliferative Effects of N-563 and Genetic Perturbation of Kinase X
| Condition | Cell Viability (% of Control) | IC50 of N-563 (nM) |
| Wild-Type (Untreated) | 100% | 50 |
| Wild-Type + N-563 (50 nM) | 50% | N/A |
| Kinase X Knockout (Clone 1) | 45% | > 10,000 |
| Kinase X Knockout (Clone 2) | 48% | > 10,000 |
| Non-Targeting siRNA | 98% | 52 |
| Kinase X siRNA 1 | 55% | 25 |
| Kinase X siRNA 2 | 52% | 28 |
Table 2: Off-Target Analysis using a Kinase Panel
| Kinase Target | N-563 Inhibition (%) at 1 µM | Alternative Compound 1 Inhibition (%) at 1 µM | Alternative Compound 2 Inhibition (%) at 1 µM |
| Kinase X | 95% | 92% | 88% |
| Kinase A | 5% | 45% | 10% |
| Kinase B | 2% | 15% | 5% |
| Kinase C | 8% | 60% | 12% |
Visualization of Workflows and Pathways
Signaling Pathway of Kinase X
The following diagram illustrates the hypothetical signaling pathway in which Kinase X is involved, and where N-563 is proposed to act.
References
- 1. Chemical genetic approaches for target validation - Leiden University [universiteitleiden.nl]
- 2. wjbphs.com [wjbphs.com]
- 3. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-563 Against Standard of Care in Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of N-563 (benralizumab) with the standard of care biologics for severe eosinophilic asthma, mepolizumab and reslizumab. The information presented herein is based on available experimental data to assist researchers in understanding the comparative pharmacology of these agents.
Introduction
Severe eosinophilic asthma is characterized by elevated levels of eosinophils, which play a central role in airway inflammation. Biological therapies targeting the Interleukin-5 (IL-5) pathway have revolutionized the management of this condition. N-563 (benralizumab) represents a distinct mechanistic approach compared to the standard of care anti-IL-5 monoclonal antibodies, mepolizumab and reslizumab. While mepolizumab and reslizumab directly neutralize IL-5, benralizumab targets the alpha subunit of the IL-5 receptor (IL-5Rα) on eosinophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3][4] This guide summarizes the available in vitro data to highlight the comparative efficacy and potency of these biologics.
Comparative Data Summary
The following tables summarize the available quantitative in vitro data for N-563 (benralizumab), mepolizumab, and reslizumab. It is important to note that direct head-to-head in vitro studies comparing all three biologics are limited, and the data presented is compiled from available literature.
| Parameter | N-563 (Benralizumab) | Mepolizumab | Reslizumab | Reference |
| Target | IL-5 Receptor α (on eosinophils) | Interleukin-5 (IL-5) | Interleukin-5 (IL-5) | [1][2][3][4] |
| Mechanism of Action | Eosinophil depletion via Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Neutralization of IL-5 | Neutralization of IL-5 | [1][2][3][4] |
| Parameter | N-563 (Benralizumab) | Mepolizumab | Reslizumab | Reference |
| Eosinophil Depletion | Rapid and near-complete depletion | Reduction in eosinophil counts | Reduction in eosinophil counts | [1][5] |
| IC50 for IL-5-dependent cell proliferation | Not Applicable | ~286.5 pM | ~91.1 pM | [6] |
| Binding Affinity (KD) for human IL-5 | Not Applicable | Slower and weaker binding | Faster and stronger binding | [6] |
Signaling Pathway and Mechanism of Action
The distinct mechanisms of action of N-563 and the anti-IL-5 antibodies are depicted below.
References
- 1. d-nb.info [d-nb.info]
- 2. Redirecting to https://onderzoekmetmensen.nl/en/trial/49549 [onderzoekmetmensen.nl]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Insights on IL-5 Targeting with Mepolizumab and Benralizumab: Enhancing EGPA Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood Eosinophil Depletion with Mepolizumab, Benralizumab, and Prednisolone in Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher Binding Affinity and In Vitro Potency of Reslizumab for Interleukin-5 Compared With Mepolizumab - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Orthogonal Methods for the Validation of the N-563 Mechanism of Action
This guide provides a comparative overview of three orthogonal experimental methods to validate the proposed mechanism of N-563, a novel small molecule designed to inhibit the UBE3A-mediated ubiquitination and subsequent degradation of the tumor suppressor protein, p53. The presented data, while illustrative, reflects the expected outcomes confirming the compound's mechanism.
Proposed Mechanism of Action: N-563
N-563 is hypothesized to function by directly interfering with the protein-protein interaction between the E3 ubiquitin ligase UBE3A and its substrate, p53. This disruption is expected to reduce p53 ubiquitination, leading to its stabilization, accumulation, and the activation of downstream apoptotic pathways in cancer cells.
Caption: Proposed mechanism of N-563 action.
Method 1: Co-Immunoprecipitation (Co-IP)
Objective: To directly assess whether N-563 disrupts the physical interaction between UBE3A and p53 within a cellular context.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Culture and Treatment: Culture HEK293T cells (or a relevant cancer cell line) to 70-80% confluency. Treat cells with either DMSO (vehicle control) or varying concentrations of N-563 for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation: Pre-clear lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-p53 antibody or an IgG control antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an anti-UBE3A antibody to detect co-precipitated UBE3A. The input lysates should also be probed for p53 and UBE3A as controls.
Quantitative Data: Co-Immunoprecipitation
| Treatment | Input p53 (Relative Units) | Input UBE3A (Relative Units) | IP: p53, IB: UBE3A (Relative Densitometry) | Fold Change vs. Vehicle |
| IgG Control | 1.00 | 1.00 | 0.05 | N/A |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| N-563 (1 µM) | 1.02 | 0.98 | 0.45 | 0.45 |
| N-563 (5 µM) | 1.05 | 1.01 | 0.12 | 0.12 |
Method 2: In Vitro Ubiquitination Assay
Objective: To determine if N-563 directly inhibits the enzymatic activity of UBE3A, specifically its ability to ubiquitinate p53 in a reconstituted cell-free system.
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UBE2L3), recombinant human UBE3A (E3), recombinant human p53, and ATP in ubiquitination buffer.
-
Compound Incubation: Add N-563 (at various concentrations) or DMSO (vehicle) to the reaction mixtures and pre-incubate for 15 minutes at 30°C.
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ubiquitin.
-
Incubation: Incubate the reaction at 37°C for 90 minutes.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Resolve the reaction products by SDS-PAGE and perform a Western blot using an anti-p53 antibody. Ubiquitinated p53 will appear as a high-molecular-weight smear or ladder.
Quantitative Data: In Vitro Ubiquitination
| Component Omitted | Treatment | Ubiquitinated p53 (Relative Densitometry) | % Inhibition |
| UBE3A | - | 0.02 | N/A |
| ATP | - | 0.03 | N/A |
| None | Vehicle (DMSO) | 1.00 | 0% |
| None | N-563 (1 µM) | 0.38 | 62% |
| None | N-563 (5 µM) | 0.09 | 91% |
Method 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct target engagement by assessing if N-563 binds to UBE3A in intact cells, thereby increasing its thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or N-563 at the desired concentration for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatants (soluble fraction) and analyze the levels of soluble UBE3A and a control protein (e.g., GAPDH) by Western blotting.
Quantitative Data: CETSA
| Temperature (°C) | Soluble UBE3A (Vehicle, Relative Units) | Soluble UBE3A (N-563 5µM, Relative Units) | Soluble GAPDH (Control, Relative Units) |
| 40 | 1.00 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 | 0.97 |
| 55 | 0.65 | 0.92 | 0.68 |
| 60 | 0.25 | 0.75 | 0.23 |
| 65 | 0.05 | 0.41 | 0.06 |
Validation Workflow and Logical Confirmation
The results from these three independent methods converge to provide strong evidence for the proposed mechanism of N-563.
Caption: Orthogonal validation workflow and logic.
A Comparative Guide to K-563 and Other Small Molecule Inhibitors of the Keap1-Nrf2 Pathway
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Aberrant activation of this pathway is implicated in cancer progression and chemoresistance, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of K-563, a novel Keap1/Nrf2 pathway inhibitor, and other notable small molecule inhibitors targeting this pathway.
Overview of the Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes involved in detoxification and antioxidant defense. In several cancers, mutations in Keap1 or Nrf2 lead to constitutive activation of the pathway, promoting cell survival and proliferation.
Figure 1: The Keap1-Nrf2 Signaling Pathway.
Comparison of K-563 with Other Keap1-Nrf2 Inhibitors
Small molecule inhibitors of the Keap1-Nrf2 pathway can be broadly classified into two categories: covalent inhibitors that react with cysteine residues on Keap1, and non-covalent inhibitors that disrupt the protein-protein interaction (PPI) between Keap1 and Nrf2. K-563 is a recently discovered inhibitor with a distinct mechanism of action.
K-563, isolated from Streptomyces sp., has been identified as a potent inhibitor of the Keap1/Nrf2 pathway.[1] Unlike many other inhibitors that promote Nrf2 stabilization and nuclear translocation, K-563 appears to inhibit the transcriptional activity of Nrf2 through a mechanism that does not affect Nrf2 expression, its nuclear translocation, or its binding to the ARE.[2] This unique mechanism suggests a different mode of action compared to canonical Keap1-Nrf2 PPI inhibitors.
Below is a table summarizing the key characteristics of K-563 and other representative small molecule inhibitors of the Keap1-Nrf2 pathway. It is important to note that the presented values are from different studies and experimental conditions, which may not allow for a direct comparison of potency.
| Inhibitor | Class | Mechanism of Action | Potency (IC50/Kd) | Cell-Based Activity (EC50) | Reference |
| K-563 | Transcriptional Inhibitor | Inhibits Nrf2 transcriptional activity | Not reported for direct binding | 0.19 µM (ARE-luciferase reporter assay) | [2] |
| Bardoxolone methyl (CDDO-Me) | Covalent | Covalent modification of Keap1 cysteines | Not applicable | ~10 nM (NQO1 induction) | [3] |
| ML334 | Non-covalent PPI Inhibitor | Disrupts Keap1-Nrf2 interaction | Kd = 1.2 µM (FP assay) | ~1 µM (ARE-luciferase reporter assay) | [3] |
| CPUY192018 | Non-covalent PPI Inhibitor | Disrupts Keap1-Nrf2 interaction | IC50 = 63 nM (FP assay) | Not reported | [4] |
| Compound 10 (diacetic acid derivative) | Non-covalent PPI Inhibitor | Disrupts Keap1-Nrf2 interaction | EC50 = 28.6 nM (FP assay) | Dose-dependent activation of ARE-luciferase reporter | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Keap1-Nrf2 inhibitors are provided below.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of Nrf2.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing multiple copies of the ARE. Activation of the Nrf2 pathway leads to the expression of luciferase, and the resulting luminescence is proportional to Nrf2 transcriptional activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., A549 or HepG2) in a 96-well plate.
-
Transfect the cells with a plasmid containing the ARE-luciferase reporter construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization. Stable cell lines expressing the reporter are also commonly used.[4][5]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of the test inhibitor (e.g., K-563) or a known activator/inhibitor as a positive control. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Measurement:
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency.
-
Calculate the fold induction of ARE reporter activity relative to the vehicle control.
-
Plot the fold induction against the inhibitor concentration to determine the EC50 value.[6]
-
References
- 1. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. | Sigma-Aldrich [merckmillipore.com]
- 2. The discovery and characterization of K‐563, a novel inhibitor of the Keap1/Nrf2 pathway produced by Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. rsc.org [rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-563
For researchers and drug development professionals, the diligent management of chemical reagents is fundamental to laboratory safety and environmental stewardship. This document provides a comprehensive, procedural guide for the safe and effective disposal of N-563 (CAS# 140686-92-6), a biochemical identified as an analog of 15-deoxyspergualin. While one safety data sheet suggests a product with a similar identifier is not classified as hazardous, the research nature of N-563 necessitates a cautious approach, treating it as a potentially hazardous substance.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is critical to handle N-563 with appropriate safety measures to mitigate potential exposure risks.
Personal Protective Equipment (PPE):
All personnel handling N-563 must use the personal protective equipment outlined in the table below.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated). | To prevent inhalation of the compound. |
Engineering Controls:
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of N-563 must be managed as hazardous chemical waste in accordance with institutional, local, state, and federal regulations.
-
Waste Segregation:
-
All waste contaminated with N-563 must be segregated from general laboratory waste streams.
-
This includes:
-
Unused or expired solid N-563.
-
Solutions containing N-563.
-
Contaminated consumables such as pipette tips, centrifuge tubes, gloves, and bench paper.
-
-
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing N-563 in a sturdy, sealed, and chemically compatible container. Ensure the container is properly capped to prevent spills.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with N-563 must be disposed of in a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to all waste containers.
-
The label must include the full chemical name ("N-563" and its IUPAC name if available), the CAS number (140686-92-6), and any known hazard information.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) near the point of generation.
-
Ensure the storage area is away from incompatible chemicals to prevent accidental reactions.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the N-563 waste.
-
Provide the EHS department with all available information regarding the compound.
-
Do not dispose of N-563 down the drain or in the regular trash.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the contaminated zone.
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.
-
Contain the Spill:
-
For solid material, carefully sweep the spilled compound to prevent dust generation.
-
For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of N-563.
Information regarding Personal Protective Equipment and safe handling of "N 563" is not available due to the ambiguous identification of the substance.
Initial searches for "N 563" did not yield a definitive chemical identity. The term appears in various contexts, including as a potential CAS number (140686-92-6) for which a specific Safety Data Sheet (SDS) is not readily accessible, a sample size in clinical and scientific studies, and as part of a product identifier for a research compound without publicly available, detailed safety protocols.
Without a clear and unambiguous identification of the chemical substance referred to as "this compound," it is not possible to provide accurate and reliable information on the required personal protective equipment, handling procedures, or disposal plans. Providing such information without a confirmed chemical identity would be unsafe and could lead to hazardous situations.
For researchers, scientists, and drug development professionals, it is crucial to obtain the specific Safety Data Sheet (SDS) for any chemical before handling. The SDS provides comprehensive safety information, including hazards, first-aid measures, firefighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and disposal considerations.
It is strongly recommended to identify the specific chemical name or CAS number associated with "this compound" from the supplier or manufacturer to obtain the correct and complete safety information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
